Naquotinib Mesylate
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3.CH4O3S/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37;1-5(2,3)4/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34);1H3,(H,2,3,4)/t24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDUQYYVQWGTMR-GJFSDDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448237-05-5 | |
| Record name | Naquotinib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448237055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAQUOTINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12T09LV21O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Naquotinib Mesylate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naquotinib Mesylate (also known as ASP8273) is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound selectively targets and irreversibly inhibits mutant forms of the EGFR.[1] Its primary mechanism involves the covalent binding to a specific cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding effectively blocks the downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1]
Molecular Target Profile
This compound demonstrates potent inhibitory activity against clinically relevant EGFR mutations, including:
-
T790M resistance mutation: This is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[2]
-
Activating mutations: These include the L858R point mutation in exon 21 and deletions in exon 19.[1]
A key characteristic of this compound is its selectivity for mutant EGFR over wild-type (WT) EGFR.[1] This selectivity is attributed to the presence of the cysteine residue at position 797 in the mutant forms, which is accessible for covalent modification by the drug. This preferential targeting is intended to reduce the toxicity associated with the inhibition of WT EGFR in healthy tissues.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for mutant EGFR.
| Target | IC50 (nM) | Cell Lines |
| Mutant EGFR (L858R, exon 19 deletion, L858R/T790M, del19/T790M) | 8 - 33 | PC-9, HCC827, NCI-H1975, PC-9ER |
| Wild-Type EGFR | 230 | A431 |
Data sourced from multiple in vitro cell-based assays.[1][4][5]
Signaling Pathway Inhibition
By inhibiting EGFR phosphorylation, this compound effectively suppresses downstream signaling cascades that are critical for cancer cell growth and survival. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. yeasenbio.com [yeasenbio.com]
Naquotinib Mesylate: A Technical Overview of a Third-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naquotinib Mesylate (formerly ASP8273) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that was developed for the treatment of non-small cell lung cancer (NSCLC). As a pyrazine carboxamide-based compound, naquotinib was designed to target activating EGFR mutations, such as exon 19 deletions and L858R, as well as the T790M resistance mutation, while sparing wild-type EGFR. This selectivity was intended to improve the therapeutic index and reduce the side effects commonly associated with earlier-generation EGFR inhibitors. Despite promising preclinical and early clinical results, the development of naquotinib was ultimately discontinued due to a lack of superior efficacy and an unfavorable toxicity profile compared to existing therapies in a Phase 3 clinical trial. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.
Discovery and Rationale
The development of this compound was driven by the clinical need to overcome acquired resistance to first- and second-generation EGFR TKIs in NSCLC. The most common mechanism of this resistance is the acquisition of a secondary mutation in the EGFR kinase domain, T790M, often referred to as the "gatekeeper" mutation. Naquotinib was identified by Astellas Pharma as a potent, orally available, small molecule inhibitor designed to covalently bind to the cysteine residue at position 797 (Cys797) in the ATP-binding site of EGFR.[1] This irreversible binding mechanism was intended to provide sustained inhibition of the receptor's kinase activity. The core chemical scaffold is a 3-aminopyrazine-based structure.[2]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on patents and the known synthesis of similar pyrazine carboxamide derivatives. The synthesis would likely involve a multi-step process culminating in the formation of the core pyrazine carboxamide scaffold, followed by the attachment of the piperidinyl-piperazine and the acryloyl-pyrrolidinyl moieties.
Proposed High-Level Synthesis Scheme:
A potential synthetic approach could involve the following key steps:
-
Synthesis of the Pyrazine Core: Construction of the substituted pyrazine ring system, likely starting from simpler acyclic precursors.
-
Introduction of the Aniline Moiety: A nucleophilic aromatic substitution or a coupling reaction (e.g., Buchwald-Hartwig amination) to attach the 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline fragment to the pyrazine core.
-
Formation of the Amide Bond: Amidation to form the carboxamide group on the pyrazine ring.
-
Attachment of the Pyrrolidinyl Group: Etherification to link the (R)-1-acryloylpyrrolidin-3-ol to the pyrazine core.
-
Salt Formation: Treatment with methanesulfonic acid to yield the mesylate salt.
Mechanism of Action
Naquotinib is an irreversible inhibitor of EGFR. It forms a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This covalent modification leads to a sustained and potent inhibition of EGFR autophosphorylation and downstream signaling pathways, including the ERK and Akt pathways.[2] This, in turn, inhibits tumor cell proliferation and induces apoptosis in cancer cells harboring activating EGFR mutations.
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of Naquotinib.
Preclinical Pharmacology
In Vitro Activity
Naquotinib demonstrated potent inhibitory activity against various NSCLC cell lines harboring activating EGFR mutations and the T790M resistance mutation. The IC50 values highlight its selectivity for mutant EGFR over wild-type (WT) EGFR.
| Cell Line | EGFR Mutation | Naquotinib IC50 (nM) |
| PC-9 | del ex19 | 8 - 33 |
| HCC827 | del ex19 | 8 - 33 |
| NCI-H1975 | L858R/T790M | 8 - 33 |
| PC-9ER | del ex19/T790M | 8 - 33 |
| A431 | WT EGFR | 230 |
| Data sourced from MedchemExpress and Selleck Chemicals.[2][3] |
In Vivo Activity
In xenograft models using NSCLC cell lines, orally administered Naquotinib led to dose-dependent tumor regression. In the NCI-H1975 (L858R/T790M) xenograft model, treatment with naquotinib resulted in complete tumor regression.[2]
Clinical Development
Naquotinib progressed through Phase 1, 2, and 3 clinical trials.
Phase 1/2 Studies
A Phase 1 dose-escalation and expansion study in patients with EGFR-mutant NSCLC who had progressed on prior TKI therapy showed that Naquotinib was generally well-tolerated. In patients with the T790M mutation, the overall response rate (ORR) was 30.7%, and the median progression-free survival (PFS) was 6.8 months.[3] A Phase 2 study in TKI-naïve Japanese patients with EGFR mutation-positive NSCLC demonstrated an ORR of 45% (one complete response and 13 partial responses out of 31 patients) and a disease control rate of 94%.[4]
| Clinical Trial Phase | Patient Population | Key Outcomes |
| Phase 1 | EGFR-mutant NSCLC with progression on prior TKI | T790M+ ORR: 30.7%, Median PFS: 6.8 months. Most common AEs: diarrhea, nausea, fatigue.[3] |
| Phase 2 (Japan) | TKI-naïve EGFR mutation-positive NSCLC | ORR: 45%, Disease Control Rate: 94%. Most common AE: diarrhea.[4] |
Phase 3 Study and Discontinuation
A global, randomized, open-label Phase 3 trial (SOLAR study, NCT02588261) was initiated to compare Naquotinib to erlotinib or gefitinib in treatment-naïve patients with advanced NSCLC harboring activating EGFR mutations. However, the study was prematurely discontinued. An interim analysis revealed that Naquotinib did not show improved PFS compared to the control arm (median PFS 9.3 months vs. 9.6 months).[5] Furthermore, a higher incidence of grade ≥3 treatment-emergent adverse events was observed in the Naquotinib group (54.7% vs. 43.5%).[5] Based on these findings of limited efficacy and increased toxicity, the development of Naquotinib was discontinued.
Experimental Protocols
The following are generalized methodologies for key experiments based on published data.
In Vitro Cell Proliferation Assay
-
Cell Culture: NSCLC cell lines (e.g., PC-9, HCC827, NCI-H1975) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to vehicle-treated controls. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for EGFR Signaling
-
Cell Lysis: Cells are treated with Naquotinib for a defined period, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated EGFR, ERK, and Akt, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Female athymic nude mice are subcutaneously inoculated with a suspension of NSCLC cells (e.g., NCI-H1975) in a mixture of media and Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered orally, once daily, at specified doses.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and statistical analysis is performed.
Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of Naquotinib.
Conclusion
This compound is a third-generation EGFR inhibitor that demonstrated a clear mechanism of action and promising preclinical and early clinical activity against EGFR-mutant NSCLC, including tumors with the T790M resistance mutation. However, its clinical development was halted due to its failure to demonstrate superior efficacy and a favorable safety profile compared to established first- and second-generation EGFR TKIs in the first-line setting. The story of Naquotinib highlights the challenges in developing new targeted therapies, where a strong preclinical rationale and early clinical signals of efficacy do not always translate into a successful outcome in later-stage clinical trials. Nevertheless, the research and development of Naquotinib have contributed to the broader understanding of targeting EGFR mutations in NSCLC and have informed the development of subsequent therapies in this class.
References
An In-depth Technical Guide to the EGFR Inhibitor Profile of Naquotinib (ASP8273)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naquotinib (ASP8273) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was developed to target activating EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This guide provides a comprehensive technical overview of the preclinical profile of Naquotinib, including its mechanism of action, inhibitory activity, and preclinical efficacy. Detailed experimental methodologies and a discussion of resistance mechanisms are also presented to serve as a valuable resource for researchers in the field of oncology and drug development.
Introduction
Activating mutations in the epidermal growth factor receptor (EGFR) are key drivers in a significant subset of non-small cell lung cancers (NSCLC). While first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term benefit. Third-generation EGFR TKIs were designed to overcome this resistance by selectively targeting mutant forms of EGFR, including T790M, while sparing wild-type (WT) EGFR to reduce toxicity. Naquotinib (ASP8273) is a member of this class of inhibitors. This document outlines the preclinical data defining its profile as a potent and selective EGFR inhibitor.
Mechanism of Action
Naquotinib is an orally available, irreversible inhibitor of mutant EGFR.[1][2] Its mechanism of action is characterized by the covalent modification of a cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding effectively blocks EGFR-mediated signaling pathways, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1] Naquotinib demonstrates a high degree of selectivity for EGFR harboring activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[1][2] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[3][4][5] Naquotinib, by inhibiting EGFR autophosphorylation, effectively shuts down these downstream signals in cancer cells dependent on mutant EGFR.
Quantitative Data
In Vitro Inhibitory Activity
Naquotinib's potency was evaluated through biochemical and cellular assays against various EGFR genotypes. The following tables summarize the 50% inhibitory concentration (IC50) values.
Table 1: Biochemical Inhibitory Activity of Naquotinib Against EGFR Kinase
| EGFR Genotype | IC50 (nmol/L) |
| del ex19 | 5.5[1] |
| L858R | 4.6[1] |
| del ex19/T790M | 0.26[1] |
| L858R/T790M | 0.41[1] |
| Wild-Type (WT) | 13[1] |
Table 2: Cellular Antiproliferative Activity of Naquotinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation | IC50 (nmol/L) |
| PC-9 | del ex19 | 6.9[1] |
| HCC827 | del ex19 | 7.3[1] |
| II-18 | L858R | 43[1] |
| NCI-H1975 | L858R/T790M | 26[1] |
| NCI-H1666 | Wild-Type (WT) | 230[1] |
| NCI-H292 | Wild-Type (WT) | 260[1] |
| A431 | Wild-Type (WT) | 600[1] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in a murine NCI-H1975 xenograft model demonstrated that after a single oral dose, Naquotinib achieved higher concentrations and had a longer elimination half-life in tumor tissue compared to plasma.[6] This favorable distribution profile may contribute to its sustained inhibitory effect on EGFR phosphorylation in tumors.[6]
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of Naquotinib against the enzymatic activity of various EGFR kinase mutants.
-
Method: Biochemical enzymatic assays were performed.[1] While specific details for the Naquotinib assays are proprietary, a general protocol involves incubating the recombinant EGFR kinase with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often through methods like fluorescence resonance energy transfer (FRET) or luminescence-based ADP detection.[7]
-
Data Analysis: IC50 values are calculated using a sigmoid dose-response curve fit.[1]
Cell Viability Assay
-
Objective: To assess the antiproliferative effect of Naquotinib on NSCLC cell lines with different EGFR mutation statuses.
-
Method: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[1] NSCLC cells were seeded in 96-well plates and treated with a range of Naquotinib concentrations for a specified duration (e.g., 4-7 days).[6] The CellTiter-Glo® reagent was then added, which measures the amount of ATP present, an indicator of metabolically active cells. The resulting luminescence was measured using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. IC50 values were calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of Naquotinib in a living organism.
-
Method: Human NSCLC cell lines (e.g., NCI-H1975, HCC827) or patient-derived xenograft (PDX) tissues were implanted subcutaneously into immunocompromised mice.[1] Once tumors reached a specified size, mice were randomized into treatment and control groups. Naquotinib was administered orally at various doses (e.g., 10, 30, 100 mg/kg) on a daily schedule.[1] Tumor volume and body weight were measured regularly throughout the study.[1]
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis was performed to determine the significance of the observed antitumor effects.
Mechanisms of Resistance
While Naquotinib was designed to overcome the T790M mutation, acquired resistance to third-generation EGFR TKIs is an ongoing challenge. The mechanisms can be broadly categorized as "on-target" (involving alterations to the EGFR gene itself) or "off-target" (activation of bypass signaling pathways).
-
On-Target Resistance: The most well-described on-target resistance mechanism to third-generation inhibitors is the acquisition of a C797S mutation in the EGFR kinase domain.[8] This mutation occurs at the site of covalent binding for irreversible inhibitors like Naquotinib, thereby preventing the drug from effectively inhibiting the receptor.
-
Off-Target Resistance: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. These can include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR.[8]
-
HER2 Amplification: Similar to MET, amplification of the HER2 gene can provide an alternative signaling route.
-
Activation of Downstream Pathways: Mutations in components of the RAS-RAF-MEK-ERK or PI3K-AKT-mTOR pathways can render the cells insensitive to upstream EGFR inhibition.[8]
-
Phenotypic Transformation: In some cases, lung adenocarcinoma can transform into other histological subtypes, such as small cell lung cancer, which is not dependent on EGFR signaling.[8]
-
Clinical Development and Conclusion
Naquotinib (ASP8273) demonstrated promising preclinical activity, leading to its evaluation in clinical trials for patients with EGFR-mutated NSCLC. However, the Phase 3 SOLAR trial (NCT02588261), which compared Naquotinib to erlotinib or gefitinib as a first-line treatment, was discontinued due to a lack of superior efficacy and a less favorable safety profile.
Despite the discontinuation of its clinical development, the preclinical data for Naquotinib remains a valuable case study for understanding the principles of third-generation EGFR inhibitor design. The data clearly demonstrates the feasibility of developing potent, irreversible inhibitors that are highly selective for mutant forms of EGFR over the wild-type receptor. The challenges encountered in its clinical development also highlight the complexities of translating preclinical promise into patient benefit and underscore the ongoing need for research into overcoming acquired resistance mechanisms.
This technical guide has summarized the core preclinical profile of Naquotinib, providing quantitative data and methodological insights for the scientific community. The continued study of compounds like Naquotinib, including their successes and failures, will undoubtedly contribute to the development of more effective and durable therapies for patients with EGFR-mutant lung cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Naquotinib Mesylate: A Comprehensive Technical Guide for Researchers
An in-depth analysis of the chemical structure, properties, and mechanism of action of the potent EGFR inhibitor, Naquotinib Mesylate, tailored for researchers, scientists, and drug development professionals.
Core Chemical Identity and Properties
This compound, identified by the CAS Number 1448237-05-5, is the methanesulfonic acid salt of Naquotinib. This third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) presents as a solid compound. A summary of its key chemical and physical properties is provided in the table below for ease of reference and comparison.
| Property | Value |
| IUPAC Name | 6-ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid |
| Molecular Formula | C₃₁H₄₆N₈O₆S |
| Molecular Weight | 658.82 g/mol |
| Appearance | Solid |
| Solubility | DMSO: 12.5 mg/mL[1] |
| pKa (Strongest Acidic) | 13.69 |
| pKa (Strongest Basic) | 8.57 |
| LogP | 3.18 |
Mechanism of Action and Signaling Pathways
Naquotinib is a potent and irreversible inhibitor of mutant EGFR, demonstrating significant activity against activating mutations such as exon 19 deletions and the L858R substitution, as well as the T790M resistance mutation. Its mechanism involves the formation of a covalent bond with a cysteine residue within the ATP-binding pocket of the EGFR kinase domain, leading to an irreversible inhibition of its activity. This targeted inhibition effectively blocks downstream signaling cascades crucial for cancer cell proliferation and survival, most notably the PI3K/AKT and MAPK/ERK pathways.
Beyond its primary target, Naquotinib has also been shown to inhibit the signaling of AXL and Bruton's tyrosine kinase (BTK), suggesting a broader spectrum of activity that may contribute to its overall anti-cancer effects.
Inhibitory action of this compound on key signaling pathways.
Experimental Protocols
For researchers investigating the activity of this compound, the following detailed methodologies for key experiments are provided.
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a continuous-read fluorescence-based assay to determine the inhibitory potency of this compound against EGFR kinase activity.
Methodology:
-
Prepare a reaction buffer consisting of 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.
-
In a 384-well plate, combine the EGFR enzyme (wild-type or mutant) with serially diluted this compound.
-
Pre-incubate the enzyme-inhibitor mixture for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution containing ATP and a fluorescent peptide substrate (e.g., Y12-Sox).
-
Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths specific to the substrate).
-
Calculate the initial reaction rates and plot them against the inhibitor concentrations to determine the IC₅₀ value.
Cell Proliferation Assay (MTS-based)
This colorimetric assay measures the effect of this compound on the proliferation of cancer cell lines.[2][3]
Methodology:
-
Seed cancer cells (e.g., those harboring EGFR mutations) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a period of 48-72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Normalize the absorbance values to untreated control cells to calculate the percentage of cell viability and determine the IC₅₀ for cell growth inhibition.
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.[4][5][6]
Methodology:
-
Culture cells to approximately 80% confluency and then treat with this compound at various concentrations for a specified duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-EGFR, p-AKT, p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with antibodies for the total forms of the proteins and a loading control (e.g., β-actin or GAPDH) for normalization.
Workflow for Western Blot analysis of protein phosphorylation.
References
Preclinical Profile of Naquotinib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naquotinib (formerly ASP8273) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo characteristics of naquotinib, with a focus on its mechanism of action, inhibitory activity, and anti-tumor efficacy. The information presented herein is intended to support further research and development efforts in the field of oncology.
Mechanism of Action
Naquotinib is a pyrazine carboxamide-based compound that selectively and irreversibly inhibits EGFR with activating mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][5] The irreversible binding is achieved through a covalent bond formation with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[4] This covalent modification leads to a sustained inhibition of EGFR signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[1][6]
Furthermore, preclinical studies have demonstrated that naquotinib also inhibits the phosphorylation of AXL, a receptor tyrosine kinase implicated as an alternative bypass signaling pathway that confers resistance to EGFR-TKIs.[1][3][5] This dual inhibition of both mutant EGFR and AXL signaling suggests a potential advantage for naquotinib in overcoming and delaying the onset of therapeutic resistance.
In Vitro Characteristics
Biochemical Inhibitory Activity
Naquotinib demonstrates potent inhibitory activity against clinically relevant EGFR mutations in biochemical enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nmol/L) |
| EGFR del ex19 | 5.5 |
| EGFR L858R | 4.6 |
| EGFR del ex19/T790M | 0.26 |
| EGFR L858R/T790M | 0.41 |
| EGFR Wild-Type (WT) | 13 |
| Data sourced from a study by Tanaka H, 2022.[2] |
Cellular Proliferation Inhibitory Activity
The anti-proliferative effects of naquotinib have been evaluated in various NSCLC cell lines harboring different EGFR mutations. The IC50 values from cell-based assays are presented below.
| Cell Line | EGFR Mutation | IC50 (nmol/L) |
| NCI-H1975 | L858R/T790M | 26 |
| HCC827 | del ex19 | 7.3 |
| PC-9 | del ex19 | 6.9 |
| II-18 | L858R | 43 |
| A431 | WT | 600 |
| NCI-H292 | WT | 260 |
| NCI-H1666 | WT | 230 |
| Data sourced from a study by Tanaka H, 2022. |
In Vivo Characteristics
Xenograft Models
The anti-tumor activity of naquotinib has been demonstrated in murine xenograft models using various NSCLC cell lines and a patient-derived xenograft (PDX) model.
| Xenograft Model | EGFR Mutation | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition |
| HCC827 | del ex19 | 10, 30, 100 | Dose-dependent regression |
| NCI-H1975 | L858R/T790M | 10, 30, 100 | Dose-dependent regression |
| A431 | WT | 100 | Inhibition |
| LU1868 (PDX) | L858R/T790M | 10, 30, 100 | Significant inhibition |
| Data sourced from a study by Tanaka H, 2022.[1] |
Notably, naquotinib induced tumor regression in models with EGFR activating mutations with or without the T790M resistance mutation, while showing less significant effects on WT EGFR models at lower doses.[1]
Pharmacokinetics
Pharmacokinetic studies in NCI-H1975 xenograft models revealed that naquotinib exhibits a higher concentration and a longer elimination half-life in tumors compared to plasma.[1] This preferential tumor accumulation may contribute to its sustained pharmacodynamic effect and potent anti-tumor activity in vivo.
Experimental Protocols
Cell Proliferation Assay (MTS-Based)
The anti-proliferative activity of naquotinib is determined using a colorimetric MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of naquotinib or vehicle control for 72 hours.
-
MTS Addition: MTS reagent is added to each well and incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blotting
Western blotting is employed to assess the effect of naquotinib on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Lysis: Cells are treated with naquotinib for a specified time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Human NSCLC cells (e.g., NCI-H1975, HCC827) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Establishment: Tumors are allowed to grow to a mean volume of approximately 100-200 mm³.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Naquotinib is administered orally once daily at the specified doses.
-
Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.
Conclusion
Naquotinib is a potent, third-generation EGFR-TKI with a favorable preclinical profile. Its dual inhibitory activity against mutant EGFR and AXL, combined with its preferential accumulation in tumors, underscores its potential as a therapeutic agent for NSCLC patients with activating EGFR mutations, including those who have developed resistance to earlier-generation TKIs. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of naquotinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Mutant-Selective Irreversible EGFR Inhibitor, Naquotinib, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Naquotinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naquotinib Mesylate (formerly known as ASP8273) is an orally bioavailable, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was specifically designed to target activating EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC).[1][2] Despite showing promising preclinical and early clinical activity, the development of Naquotinib for NSCLC was ultimately discontinued.[3][4] This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, compiled from preclinical studies and clinical trials.
Pharmacokinetics
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in mouse xenograft models of NSCLC demonstrated that Naquotinib has a higher concentration and a longer elimination half-life in tumor tissue compared to plasma.[5] This preferential tumor accumulation may contribute to its prolonged pharmacodynamic effect.[5] After a single oral administration in the NCI-H1975 xenograft model, Naquotinib showed almost dose-proportional pharmacokinetics in both plasma and tumors.[5]
Table 1: Preclinical Pharmacokinetic Parameters of Naquotinib in NCI-H1975 Xenograft Model [5]
| Dose (mg/kg) | Tissue | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC (ng·h/mL or ng·h/g) | T½ (hr) |
| 10 | Plasma | 230 ± 40 | 2 | 1,260 | 3.6 |
| 10 | Tumor | 1,230 ± 120 | 8 | 21,800 | 11.2 |
| 30 | Plasma | 780 ± 110 | 4 | 5,280 | 4.2 |
| 30 | Tumor | 4,120 ± 560 | 8 | 79,500 | 12.5 |
| 100 | Plasma | 2,890 ± 450 | 4 | 24,100 | 5.1 |
| 100 | Tumor | 15,600 ± 2,100 | 8 | 321,000 | 14.8 |
Data are presented as mean ± SD (n=3). Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the concentration-time curve; T½: Elimination half-life.
Clinical Pharmacokinetics
A Phase 1, open-label, dose-escalation study (NCT02113813) evaluated the pharmacokinetics of Naquotinib in patients with EGFR-mutated NSCLC.[2] The study assessed single and multiple oral doses ranging from 25 mg to 500 mg once daily.
Table 2: Clinical Pharmacokinetic Parameters of Naquotinib in NSCLC Patients (NCT02113813) - Single Dose (Cycle 0, Day 1)
| Dose (mg) | n | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| 25 | 1 | 43.1 | 4.0 | 496 |
| 50 | 2 | 87.9 (81.7, 94.1) | 4.0 (4.0, 4.0) | 1025 (948, 1101) |
| 100 | 6 | 173 (111, 268) | 4.0 (2.0, 8.0) | 2240 (1520, 3300) |
| 200 | 6 | 345 (231, 515) | 4.0 (2.0, 8.0) | 4890 (3380, 7080) |
| 300 | 7 | 567 (389, 826) | 4.0 (2.0, 8.0) | 8130 (5580, 11800) |
| 400 | 7 | 813 (558, 1180) | 4.0 (2.0, 8.0) | 12400 (8510, 18100) |
| 500 | 7 | 1020 (700, 1490) | 4.0 (2.0, 8.0) | 15800 (10800, 23100) |
Data are presented as median (min, max).
Table 3: Clinical Pharmacokinetic Parameters of Naquotinib in NSCLC Patients (NCT02113813) - Multiple Doses (Cycle 1, Day 15)
| Dose (mg) | n | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCτ,ss (ng·h/mL) |
| 25 | 1 | 68.4 | 4.0 | 817 |
| 50 | 2 | 139 (129, 149) | 4.0 (4.0, 4.0) | 1665 (1540, 1790) |
| 100 | 6 | 275 (179, 421) | 4.0 (2.0, 8.0) | 3630 (2360, 5560) |
| 200 | 6 | 550 (377, 803) | 4.0 (2.0, 8.0) | 7890 (5410, 11500) |
| 300 | 7 | 897 (615, 1310) | 4.0 (2.0, 8.0) | 13100 (8990, 19100) |
| 400 | 7 | 1290 (885, 1880) | 4.0 (2.0, 8.0) | 19800 (13600, 28900) |
| 500 | 7 | 1620 (1110, 2360) | 4.0 (2.0, 8.0) | 25100 (17200, 36600) |
Data are presented as median (min, max). Cmax,ss: Maximum steady-state concentration; Tmax,ss: Time to maximum steady-state concentration; AUCτ,ss: Area under the concentration-time curve over a dosing interval at steady state.
Pharmacodynamics
Mechanism of Action
Naquotinib is an irreversible inhibitor of the EGFR kinase. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of receptor phosphorylation and downstream signaling.
Figure 1: Naquotinib Mechanism of Action.
In Vitro Activity
Naquotinib demonstrated potent inhibitory activity against various EGFR mutations in both enzymatic and cell-based assays.[6] It was found to be significantly more potent against mutant EGFR compared to wild-type (WT) EGFR.
Table 4: In Vitro Inhibitory Activity of Naquotinib [6]
| Assay Type | EGFR Mutation | Cell Line | IC50 (nM) |
| Enzymatic | del ex19 | - | 5.5 |
| Enzymatic | L858R | - | 4.6 |
| Enzymatic | del ex19/T790M | - | 0.26 |
| Enzymatic | L858R/T790M | - | 0.41 |
| Enzymatic | Wild-Type | - | 13 |
| Cell-based | del ex19 | HCC827 | 7.3 |
| Cell-based | del ex19 | PC-9 | 6.9 |
| Cell-based | L858R/T790M | NCI-H1975 | 26 |
| Cell-based | L858R | II-18 | 43 |
| Cell-based | Wild-Type | A431 | 600 |
| Cell-based | Wild-Type | NCI-H292 | 260 |
| Cell-based | Wild-Type | NCI-H1666 | 230 |
IC50: Half-maximal inhibitory concentration.
In Vivo Pharmacodynamics
In preclinical xenograft models, oral administration of Naquotinib led to a dose-dependent inhibition of EGFR phosphorylation in tumors, which persisted for at least 24 hours after a single dose.[5] This sustained target inhibition resulted in significant tumor regression in models harboring EGFR activating and T790M mutations.[5]
In the clinical setting, a key pharmacodynamic effect of Naquotinib was the near elimination of EGFR T790M mutations in circulating free DNA (cfDNA) in the plasma of most patients by the second cycle of treatment.[7] This indicates effective target engagement and inhibition of the resistant clone.
Experimental Protocols
Preclinical Xenograft Studies
Workflow for In Vivo Efficacy and Pharmacodynamic Studies
Figure 2: Preclinical Experimental Workflow.
-
Cell Lines and Animal Models: Human NSCLC cell lines with specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M, HCC827 for del ex19) were subcutaneously implanted into immunocompromised mice.[5]
-
Drug Administration: this compound was administered orally once daily at various doses (e.g., 10, 30, 100 mg/kg).[5]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.[5]
-
Western Blot Analysis: Tumor lysates were prepared and subjected to Western blotting to detect the levels of phosphorylated EGFR (pEGFR), phosphorylated AKT (pAKT), and phosphorylated ERK (pERK) using specific antibodies.[5]
Clinical Pharmacokinetic Analysis
-
Sample Collection: Blood samples were collected from patients at predefined time points after single and multiple doses of Naquotinib.[2]
-
Bioanalytical Method: Plasma concentrations of Naquotinib were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific parameters for the Naquotinib assay are not publicly available, a general workflow is outlined below.
General Workflow for LC-MS/MS Bioanalysis
Figure 3: LC-MS/MS Bioanalysis Workflow.
Clinical Pharmacodynamic Analysis (cfDNA)
-
Sample Collection: Whole blood samples were collected from patients in tubes containing a cell stabilizer.[8]
-
Plasma Separation: Plasma was separated from whole blood by centrifugation.[8]
-
cfDNA Extraction: Circulating free DNA was extracted from plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).[8]
-
EGFR Mutation Analysis: The extracted cfDNA was analyzed for the presence and quantity of EGFR mutations (activating and T790M) using a sensitive method such as digital droplet PCR (ddPCR) or a real-time PCR-based assay.[6][7]
Conclusion
This compound is a potent, irreversible EGFR TKI with selectivity for mutant forms of the receptor, including the T790M resistance mutation. Preclinical studies demonstrated favorable pharmacokinetics with preferential tumor accumulation and sustained target inhibition. Early clinical trials confirmed its antitumor activity and provided key pharmacokinetic and pharmacodynamic insights. However, the development of Naquotinib for NSCLC was discontinued, reportedly due to toxicity and a lack of superior efficacy compared to other available agents.[3][9] The data presented in this guide serves as a valuable resource for researchers in the field of oncology drug development, offering insights into the properties of a third-generation EGFR inhibitor.
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. raybiotech.com [raybiotech.com]
- 3. A Dose Escalation Study of ASP8273 in Subjects With Non-Small-Cell Lung Cancer (NSCLC) Who Have Epidermal Growth Factor Receptor (EGFR) Mutations [clin.larvol.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. EGFR mutation analysis on circulating free DNA in NSCLC: a single-center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Modified Extraction Method of Circulating Free DNA for Epidermal Growth Factor Receptor Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Practice Guidelines for Pre-Analytical Procedures of Plasma Epidermal Growth Factor Receptor Variant Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of appropriate pre-analytical procedure for circulating free DNA from liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
Naquotinib Mesylate: A Technical Guide for Researchers in EGFR-Mutated Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Naquotinib Mesylate (formerly ASP8273), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to be a core resource for researchers, scientists, and drug development professionals working on targeted therapies for solid tumors harboring EGFR mutations. This guide details the mechanism of action of Naquotinib, summarizes key preclinical and clinical data, provides detailed experimental protocols for relevant assays, and visualizes critical biological pathways and experimental workflows.
Introduction
Epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are well-established oncogenic drivers in various solid tumors, most notably in non-small cell lung cancer (NSCLC).[1] While first and second-generation EGFR TKIs have shown clinical efficacy, the emergence of resistance mechanisms, predominantly the T790M "gatekeeper" mutation, has limited their long-term benefit.
This compound is a novel, orally available, small-molecule irreversible TKI designed to specifically inhibit EGFR in patients with both activating mutations and the T790M resistance mutation.[2][3] This guide will delve into the scientific data supporting the development and understanding of Naquotinib as a potential therapeutic agent.
Mechanism of Action
Naquotinib is a mutant-selective, irreversible EGFR inhibitor.[3] It covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3] This irreversible binding effectively blocks EGFR signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. Naquotinib demonstrates potent inhibitory activity against EGFR harboring activating mutations (e.g., exon 19 deletions and L858R substitution) as well as the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[3][4] This selectivity for mutant EGFR is a key characteristic of third-generation EGFR TKIs, aiming to reduce the toxicities associated with the inhibition of WT EGFR in healthy tissues.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that, upon activation by ligands such as epidermal growth factor (EGF), triggers several downstream pathways crucial for cell growth and survival. These include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway. In cancer, mutations in EGFR lead to constitutive activation of these pathways, driving uncontrolled cell proliferation and survival. Naquotinib, by inhibiting the kinase activity of mutant EGFR, effectively shuts down these aberrant downstream signals.
Preclinical Data
In Vitro Potency
Naquotinib has demonstrated potent and selective inhibition of various EGFR mutations in both enzymatic and cell-based assays. The IC50 values, representing the concentration of the drug required to inhibit 50% of the target's activity, are summarized in the table below.
| EGFR Mutation | Cell Line | IC50 (nM) | Reference |
| Exon 19 Deletion | PC-9 | 8-33 | [3][5] |
| L858R | - | 8-33 | [3] |
| Exon 19 Del / T790M | NCI-H1975 | 8-33 | [3][5] |
| L858R / T790M | - | 8-33 | [3] |
| Wild-Type EGFR | - | 230 | [3][5] |
Table 1: In Vitro Inhibitory Activity of Naquotinib Against EGFR Mutations.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of Naquotinib has been evaluated in various non-small cell lung cancer (NSCLC) xenograft models in mice. These studies have shown that oral administration of Naquotinib leads to significant tumor regression in models harboring EGFR activating mutations and the T790M resistance mutation.
| Xenograft Model | EGFR Mutation | Naquotinib Dose (mg/kg) | Outcome | Reference |
| NCI-H1975 | L858R / T790M | 10, 30, 100 | Dose-dependent tumor regression | [3] |
| HCC827 | Exon 19 Deletion | 10, 30, 100 | Dose-dependent tumor regression | [3] |
| PC-9 | Exon 19 Deletion | 10, 30, 100 | Dose-dependent tumor regression | [3] |
| LU1868 (PDX) | L858R / T790M | from 10 | Tumor growth inhibition | [3] |
Table 2: In Vivo Antitumor Activity of Naquotinib in NSCLC Xenograft Models. PDX: Patient-Derived Xenograft.
Clinical Trial Data
Naquotinib has been evaluated in several clinical trials in patients with EGFR-mutated solid tumors. The following tables summarize the key efficacy and safety data from notable Phase II and Phase III studies.
Phase II Study in TKI-Naïve Japanese Patients (NCT02500927)
This open-label, single-arm study evaluated the efficacy and safety of Naquotinib (300 mg once daily) in tyrosine kinase inhibitor (TKI)-naïve Japanese patients with EGFR mutation-positive NSCLC.[6]
| Parameter | Value | Reference |
| Number of Patients | 31 | [6] |
| Median Age (years) | 64 | [6] |
| EGFR Mutation Status | ||
| Exon 19 Deletion | 42% | [6] |
| L858R | 45% | [6] |
| Objective Response Rate (ORR) | 45% (Confirmed) | [6] |
| Complete Response (CR) | 3% | [6] |
| Partial Response (PR) | 42% | [6] |
| Stable Disease (SD) | 48% | [6] |
| Disease Control Rate (DCR) | 94% | [6] |
Table 3: Efficacy Results from the Phase II Study of Naquotinib in TKI-Naïve Japanese Patients.
The most commonly reported treatment-emergent adverse event was diarrhea (77%).[6]
Phase III SOLAR Study (NCT02588261)
This randomized, open-label study compared the efficacy and safety of Naquotinib versus erlotinib or gefitinib in the first-line treatment of patients with advanced stage IIIB/IV NSCLC with activating EGFR mutations.[2] The study was discontinued due to toxicity and limited predicted efficacy of Naquotinib relative to the comparators.[2]
| Parameter | Naquotinib (n=267) | Erlotinib/Gefitinib (n=263) | Reference |
| Median Progression-Free Survival (PFS) | 9.3 months | 9.6 months | [2] |
| Objective Response Rate (ORR) | 33% | 47.9% | [2] |
| Median Duration of Response (DoR) | 9.2 months | 9.0 months | [2] |
| Grade ≥3 Treatment-Emergent Adverse Events | 54.7% | 43.5% | [2] |
Table 4: Efficacy and Safety Results from the Phase III SOLAR Study.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of Naquotinib.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of Naquotinib on the proliferation of cancer cell lines.
Materials:
-
EGFR-mutant cancer cell lines (e.g., PC-9, NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of Naquotinib in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted Naquotinib solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis for EGFR Signaling
This protocol is for detecting the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
EGFR-mutant cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Naquotinib at various concentrations for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Tumor Model
This protocol outlines the establishment and monitoring of a subcutaneous xenograft model.
Materials:
-
EGFR-mutant cancer cell lines
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Naquotinib formulation for oral gavage
-
Vehicle control
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer Naquotinib or vehicle to the respective groups daily via oral gavage.
-
Measure tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predefined period or until the tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Conclusion
This compound is a potent and selective third-generation EGFR TKI with demonstrated preclinical activity against EGFR activating and T790M resistance mutations. While a Phase II study in a Japanese population showed promising antitumor activity, a subsequent global Phase III trial was terminated due to a lack of improved efficacy and an unfavorable safety profile compared to standard-of-care first-generation EGFR TKIs. This technical guide provides a comprehensive summary of the available data and detailed experimental protocols to aid researchers in the continued investigation of EGFR-targeted therapies. The information presented here serves as a valuable resource for designing and interpreting experiments aimed at understanding the mechanisms of action, efficacy, and potential resistance pathways of Naquotinib and other EGFR inhibitors.
References
In-Depth Technical Guide: Antineoplastic Activity of Naquotinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naquotinib Mesylate (formerly known as ASP8273) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated potent antineoplastic activity in preclinical models of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1][2][3] This document provides a comprehensive technical overview of the preclinical data supporting the antitumor effects of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action
Naquotinib is an orally available small molecule that selectively targets mutant forms of the EGFR.[1][2][4] Its mechanism of action is characterized by the covalent and irreversible binding to the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding effectively blocks EGFR autophosphorylation and downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1][4] A key characteristic of Naquotinib is its selectivity for EGFR-activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while exhibiting significantly less activity against wild-type EGFR (WT-EGFR).[1] This selectivity is predicted to result in a more favorable therapeutic window with reduced toxicity compared to non-selective EGFR inhibitors.[2]
Signaling Pathway
In Vitro Antineoplastic Activity
The in vitro potency of this compound has been evaluated through enzymatic and cell-based assays against various EGFR genotypes.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) values demonstrate Naquotinib's selectivity for mutant EGFR over wild-type EGFR.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | del ex19 | 8-33 |
| HCC827 | del ex19 | 8-33 |
| NCI-H1975 | L858R/T790M | 8-33 |
| PC-9ER | del ex19/T790M | 8-33 |
| A431 | Wild-Type | 230 |
| Data sourced from multiple preclinical studies.[1][4] |
Experimental Protocols
Cell Viability Assay (IC50 Determination):
-
Cell Culture: NSCLC cell lines (PC-9, HCC827, NCI-H1975, PC-9ER, and A431) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with serial dilutions of this compound for 72 hours.
-
Viability Assessment: Cell viability was assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for EGFR Signaling:
-
Cell Lysis: Cells were treated with varying concentrations of this compound for a specified duration (e.g., 2-24 hours). Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated EGFR (pEGFR), total EGFR, phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), and total AKT. A loading control, such as β-actin or GAPDH, was also used.
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antineoplastic Activity
The antitumor efficacy of this compound has been demonstrated in various mouse xenograft models of human NSCLC.
Quantitative Data: Tumor Growth Inhibition
Naquotinib induced dose-dependent tumor regression in several xenograft models.
| Xenograft Model | EGFR Mutation | Dose (mg/kg, oral, daily) | Outcome |
| NCI-H1975 | L858R/T790M | 10, 30, 100 | Tumor regression |
| HCC827 | del ex19 | 10, 30, 100 | Tumor regression |
| PC-9 | del ex19 | Not specified | Tumor regression |
| LU1868 (PDX) | L858R/T790M | from 10 | Tumor growth inhibition |
| Data compiled from in vivo studies.[1][3] |
Experimental Protocols
Xenograft Tumor Model Workflow:
Xenograft Studies:
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD-scid) were used.
-
Tumor Implantation: Human NSCLC cells (e.g., NCI-H1975, HCC827) were subcutaneously injected into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments were implanted.
-
Treatment: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered orally once daily at various doses. The control group received the vehicle.
-
Efficacy Evaluation: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Body weight was also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised at specific time points post-dosing to assess the level of target inhibition (e.g., pEGFR) by Western blot or immunohistochemistry.
Clinical Development
This compound has been investigated in clinical trials for the treatment of solid tumors, particularly NSCLC with EGFR mutations.[2][5] However, the global development of Naquotinib was discontinued.[6] Clinical trial data indicated that while third-generation EGFR TKIs as a class showed superiority over first-generation TKIs in terms of progression-free survival and other efficacy endpoints, they were also associated with an increased incidence of adverse events.[6]
Conclusion
This compound is a potent and selective irreversible inhibitor of mutant EGFR, including the T790M resistance mutation. Preclinical data robustly support its antineoplastic activity in relevant NSCLC models, demonstrating significant tumor regression and inhibition of key downstream signaling pathways. While its clinical development has been halted, the data generated from its investigation contribute to the broader understanding of third-generation EGFR inhibitors and the ongoing efforts to overcome resistance in the treatment of EGFR-mutant NSCLC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Naquotinib | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Naquotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Naquotinib Mesylate: A Novel Tyrosine Kinase Inhibitor with Potent Bruton's Tyrosine Kinase (BTK) Inhibitory Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Naquotinib Mesylate (formerly ASP8273) is a third-generation, irreversible tyrosine kinase inhibitor (TKI) initially developed as a mutant-selective inhibitor of the epidermal growth factor receptor (EGFR), particularly effective against the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2] However, comprehensive kinase profiling has revealed that Naquotinib also potently inhibits Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3] This dual activity suggests a broader therapeutic potential for Naquotinib, extending to B-cell malignancies and potentially autoimmune diseases where BTK plays a crucial pathogenic role. This technical guide provides a comprehensive overview of Naquotinib's activity as a BTK inhibitor, including quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a member of the Tec family of non-receptor tyrosine kinases and is a key signaling molecule in hematopoietic cells, with the exception of T lymphocytes and natural killer cells. BTK plays an indispensable role in the B-cell signaling pathway, linking the B-cell receptor (BCR) on the cell surface to downstream intracellular responses. This kinase is crucial for B-cell development, activation, proliferation, and survival. Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as several autoimmune diseases. Consequently, BTK has emerged as a significant therapeutic target for the development of small molecule inhibitors.
This compound: From EGFR to BTK Inhibition
Naquotinib was initially designed as a third-generation EGFR-TKI to overcome resistance to earlier-generation inhibitors in NSCLC, primarily caused by the T790M mutation.[1][2] It acts as an irreversible inhibitor by covalently binding to a cysteine residue in the ATP-binding pocket of the kinase. A comprehensive kinase panel screening revealed that Naquotinib also inhibits BTK with a potency comparable to its inhibition of mutant EGFR.[1][2][3] This off-target activity is significant, as it positions Naquotinib as a potential therapeutic agent for BTK-driven diseases.
Quantitative Analysis of Naquotinib's Inhibitory Activity
The inhibitory potency of Naquotinib against BTK and various EGFR mutants has been quantified through in vitro enzymatic and cell-based assays. The following tables summarize the key IC50 values.
Table 1: In Vitro Enzymatic Inhibition of Naquotinib Against BTK and EGFR Kinases
| Kinase Target | Naquotinib IC50 (nmol/L) |
| BTK | 0.90 |
| EGFR (del ex19) | 5.5 |
| EGFR (L858R) | 4.6 |
| EGFR (del ex19/T790M) | 0.26 |
| EGFR (L858R/T790M) | 0.41 |
| EGFR (Wild-Type) | 13 |
Data sourced from Tanaka, H. (2022). Profiling of Naquotinib, a Small Molecule Kinase Inhibitor, as EGFR and BTK Inhibitor (Doctoral dissertation, Kyoto University).[2]
Table 2: In Vitro Cell Proliferation Inhibition of Naquotinib in B-Cell Lymphoma Cell Lines
| Cell Line | Subtype | Naquotinib IC50 (nmol/L) | Ibrutinib IC50 (nmol/L) | Acalabrutinib IC50 (nmol/L) |
| TMD8 | ABC-DLBCL | 1.0 | 0.33 | 2.8 |
| OCI-Ly10 | ABC-DLBCL | 1.3 | 0.18 | 2.6 |
| HBL-1 | ABC-DLBCL | 450 | 1200 | >3000 |
| U2932 | ABC-DLBCL | 330 | 86 | >10000 |
| DOHH2 | GCB-DLBCL | 300 | 570 | >2800 |
Data sourced from Tanaka, H. (2022). Profiling of Naquotinib, a Small Molecule Kinase Inhibitor, as EGFR and BTK Inhibitor (Doctoral dissertation, Kyoto University).[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the BTK inhibitory activity of Naquotinib.
In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of Naquotinib to BTK.
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound, serially diluted in DMSO
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 3X solution of Naquotinib at various concentrations in 1X Kinase Buffer A.
-
Prepare a 3X mixture of BTK enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A.
-
-
Assay Assembly:
-
Add 5 µL of the 3X Naquotinib solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X BTK enzyme/antibody mixture to each well.
-
Add 5 µL of the 3X Kinase Tracer 236 solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the Naquotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of an MTT assay to assess the effect of Naquotinib on the proliferation of BTK-dependent B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10).
Materials:
-
TMD8 or OCI-Ly10 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound, serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed TMD8 or OCI-Ly10 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Add serial dilutions of Naquotinib to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Naquotinib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for BTK Phosphorylation
This protocol describes the detection of phosphorylated BTK (p-BTK) at Tyr223 in B-cell lymphoma cells following treatment with Naquotinib.
Materials:
-
TMD8 or OCI-Ly10 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-BTK (Tyr223) and rabbit anti-total BTK
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat TMD8 or OCI-Ly10 cells with various concentrations of Naquotinib for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-BTK or anti-total BTK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the p-BTK signal to the total BTK signal.
-
Signaling Pathways and Experimental Workflows
Visual representations of the BTK signaling pathway and a typical experimental workflow provide a clearer understanding of Naquotinib's mechanism of action and its evaluation process.
References
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of Naquotinib-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Naquotinib is a third-generation, mutant-selective, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant efficacy in non-small cell lung cancer (NSCLC) models harboring EGFR-activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] Furthermore, Naquotinib has been shown to inhibit the AXL signaling pathway, an alternative bypass mechanism that can lead to resistance to other EGFR-TKIs.[1][3] This document provides detailed protocols for analyzing the effects of Naquotinib on cancer cells using western blotting, a key technique for elucidating its mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of Naquotinib on key signaling proteins as determined by western blot analysis.
Table 1: Inhibitory Effect of Naquotinib on EGFR and Downstream Signaling Molecules in NSCLC Cell Lines.
| Cell Line | EGFR Mutation Status | Protein | Naquotinib Concentration (nmol/L) | Result |
| NCI-H1975 | L858R/T790M | pEGFR | 0 - 300 | Dose-dependent decrease[3][4] |
| pERK | 0 - 300 | Dose-dependent decrease[3] | ||
| pAKT | 0 - 300 | Dose-dependent decrease[3] | ||
| HCC827 | del ex19 | pEGFR | 0 - 300 | Dose-dependent decrease[3][4] |
| pERK | 0 - 300 | Dose-dependent decrease[3] | ||
| pAKT | 0 - 300 | Dose-dependent decrease[3] | ||
| A431 | WT | pEGFR | 0 - 300 | Weaker inhibitory effect[3][4] |
| pERK | 0 - 300 | Weaker inhibitory effect[3] | ||
| pAKT | 0 - 300 | Weaker inhibitory effect[3] |
Table 2: Comparative IC50 Values of Naquotinib and Other EGFR-TKIs in Ba/F3 Cells with EGFR Mutations.
| EGFR Genotype | Naquotinib IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| L858R+T790M | 9 | 74 |
Data presented in this table is derived from studies comparing the potency of different EGFR-TKIs.[5]
Experimental Protocols
This section provides a detailed methodology for performing western blot analysis to assess the effect of Naquotinib on cellular signaling pathways.
1. Cell Culture and Naquotinib Treatment:
-
Cell Lines:
-
NCI-H1975 (NSCLC, EGFR L858R/T790M)
-
HCC827 (NSCLC, EGFR del ex19)
-
A431 (Epidermoid carcinoma, EGFR WT)
-
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for NCI-H1975 and HCC827, DMEM for A431) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Naquotinib Treatment:
-
Plate cells and allow them to attach overnight.
-
Prepare a stock solution of Naquotinib in DMSO.
-
Treat cells with varying concentrations of Naquotinib (e.g., 0, 10, 30, 100, 300 nmol/L) for a specified duration (e.g., 4 hours).[3][4] Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold 1X phosphate-buffered saline (PBS).[6]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[7]
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.[6][7]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[6]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.[7]
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and boiling for 5-10 minutes.[7][8]
-
Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-polyacrylamide gel.[8]
-
Run the gel electrophoresis to separate proteins by size.[8]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[6][8]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., pEGFR, EGFR, pERK, ERK, pAKT, AKT, and a loading control like β-actin) overnight at 4°C with gentle agitation.[6][8] Refer to the antibody datasheet for recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.[8]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST for 10 minutes each.[8]
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using an imaging system.[8]
4. Densitometry Analysis:
-
Quantify the intensity of the western blot bands using image analysis software (e.g., ImageJ).
-
Normalize the signal of the target protein to the corresponding loading control (e.g., β-actin).
-
For phosphorylated proteins, normalize the signal to the total protein level.
Visualizations
Signaling Pathway Diagram
Caption: Naquotinib inhibits EGFR and AXL phosphorylation, blocking downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of Naquotinib-treated cells.
References
- 1. Mutant-Selective Irreversible EGFR Inhibitor, Naquotinib, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. origene.com [origene.com]
- 8. pubcompare.ai [pubcompare.ai]
Naquotinib Mesylate for inducing tumor regression in xenograft models
Application Notes and Protocols for Researchers and Drug Development Professionals
Abstract
Naquotinib Mesylate (formerly known as ASP8273) is a potent, orally bioavailable, and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It selectively targets EGFR-activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs. Preclinical studies utilizing xenograft models of non-small cell lung cancer (NSCLC) have demonstrated significant antitumor activity, including tumor regression. These application notes provide a summary of the key findings and detailed protocols for researchers interested in evaluating this compound in similar preclinical settings.
Mechanism of Action
This compound covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding selectively inhibits mutant forms of EGFR, including the T790M variant, with greater potency than wild-type (WT) EGFR.[1][2] The inhibition of mutant EGFR blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and growth.[3]
Signaling Pathway
Caption: EGFR signaling pathway inhibited by this compound.
Data Presentation: In Vivo Efficacy in Xenograft Models
This compound has demonstrated dose-dependent tumor regression in multiple NSCLC xenograft models. The data below summarizes the key findings from these preclinical studies.
| Xenograft Model | EGFR Mutation Status | Treatment | Dosage | Key Outcomes | Citation(s) |
| NCI-H1975 | L858R/T790M | This compound (oral, once daily) | 10, 30, 100 mg/kg | Dose-dependent tumor regression. At 30 and 100 mg/kg, tumor regression was sustained for the 90-day treatment period. | [2][3][4][5] |
| HCC827 | Exon 19 deletion | This compound (oral, once daily) | 10, 30, 100 mg/kg | Dose-dependent tumor regression. | [2][3][5] |
| PC-9 | Exon 19 deletion | This compound (oral) | Not specified | Dose-dependent tumor regression. | [2][4] |
| LU1868 (PDX) | L858R/T790M | This compound (oral, once daily) | 10, 30, 100 mg/kg | Significant tumor growth inhibition at all tested doses. | [2][3] |
| A431 | Wild-Type EGFR | This compound (oral, once daily) | 10, 30, 100 mg/kg | No significant tumor growth inhibition at 10 and 30 mg/kg; some inhibition at 100 mg/kg. | [3][5] |
Experimental Protocols
The following are generalized protocols for establishing and utilizing NSCLC xenograft models to evaluate the efficacy of this compound. These should be adapted based on specific institutional guidelines and experimental goals.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using the NCI-H1975 cell line.
Materials:
-
NCI-H1975 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® (or other suitable extracellular matrix)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
This compound (formulated for oral gavage)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal housing and husbandry supplies
Procedure:
-
Cell Culture: Culture NCI-H1975 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control daily via oral gavage at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Endpoint Measurement: Continue treatment for the specified duration (e.g., 21-90 days). Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition or regression.
Patient-Derived Xenograft (PDX) Model Protocol
This protocol outlines the general steps for establishing a PDX model.
Materials:
-
Fresh tumor tissue from an NSCLC patient (obtained under IRB approval)
-
Sterile transport medium (e.g., RPMI-1640 with antibiotics)
-
Surgical instruments
-
6-8 week old female severely immunodeficient mice (e.g., NOD-SCID gamma)
-
Anesthesia
-
Animal housing and husbandry supplies
Procedure:
-
Tissue Acquisition: Collect fresh tumor tissue from surgery and place it in sterile transport medium on ice.
-
Tissue Processing: In a sterile environment, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Implantation: Anesthetize the mouse and make a small incision on the flank. Implant a single tumor fragment subcutaneously.
-
Tumor Engraftment and Expansion: Monitor the mice for tumor growth. Once the initial tumor (F0 generation) reaches approximately 1000 mm³, euthanize the mouse and harvest the tumor. The harvested tumor can be serially passaged into new cohorts of mice for expansion.
-
Drug Efficacy Studies: Once a stable PDX line is established and expanded, conduct drug efficacy studies as described in the CDX model protocol (steps 5-7).
Experimental Workflow Diagram
Caption: Workflow for a xenograft study of this compound.
Conclusion
This compound has demonstrated significant and sustained tumor regression in preclinical xenograft models of NSCLC harboring EGFR-activating and T790M resistance mutations. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound. The high efficacy observed in these models warrants further clinical investigation.
References
- 1. Mutant-Selective Irreversible EGFR Inhibitor, Naquotinib, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mu… [ouci.dntb.gov.ua]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Application Notes and Protocols for Naquotinib Mesylate in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naquotinib Mesylate, also known as ASP8273, is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant potential in non-clinical models of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1][3] Naquotinib covalently binds to the cysteine-797 residue in the ATP-binding site of EGFR, leading to sustained inhibition of receptor phosphorylation and downstream signaling pathways.[4] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, based on available preclinical data.
Mechanism of Action
This compound selectively inhibits the kinase activity of mutant EGFR, including common activating mutations (e.g., exon 19 deletion and L858R) and the T790M resistance mutation, with significantly less activity against wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects and associated toxicities. The inhibition of mutant EGFR blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and growth.[5]
Signaling Pathway
Caption: EGFR signaling pathway inhibited by this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | EGFR Mutation Status | Mouse Strain | Treatment Dose (mg/kg, oral, daily) | Treatment Duration | Outcome | Reference |
| NCI-H1975 | L858R/T790M | Athymic Nude | 10, 30, 100 | 14 days | Dose-dependent tumor regression | [4] |
| NCI-H1975 | L858R/T790M | Athymic Nude | Not specified | 14 days | Complete tumor regression | [6] |
| NCI-H1975 | L858R/T790M | Athymic Nude | Not specified | Post-treatment | 50% of mice remained tumor-free for >85 days | [6] |
| HCC827 | del ex19 | Athymic Nude | 10, 30, 100 | 14 days | Dose-dependent tumor regression | [4] |
| PC-9 | del ex19 | Athymic Nude | Not specified | Not specified | Dose-dependent tumor regression | |
| LU1868 (PDX) | L858R/T790M | Not specified | 10, 30, 100 | 14 days | Significant tumor growth inhibition | |
| A431 | Wild-Type | Athymic Nude | 10, 30 | 14 days | No significant tumor growth inhibition | [4] |
| A431 | Wild-Type | Athymic Nude | 100 | 14 days | Tumor growth inhibition | [4] |
Table 2: Pharmacokinetic Parameters of Naquotinib in NCI-H1975 Xenograft Model (Single Oral Dose)
| Tissue | Dose (mg/kg) | Cmax (ng/mL or ng/g) | Tmax (h) | Half-life (h) | Reference |
| Plasma | 10 | ~300 | ~4 | ~6 | [4] |
| Tumor | 10 | ~1000 | ~8 | ~24 | [4] |
| Plasma | 30 | ~1000 | ~4 | ~6 | [4] |
| Tumor | 30 | ~3000 | ~8 | ~24 | [4] |
| Plasma | 100 | ~3000 | ~4 | ~6 | [4] |
| Tumor | 100 | ~10000 | ~8 | ~24 | [4] |
| (Note: Values are estimated from published graphs and are approximate.) |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol yields a clear solution suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
It is recommended to prepare the working solution fresh on the day of use.[6]
Protocol 2: Xenograft Mouse Model Study
This protocol outlines the general procedure for establishing a subcutaneous xenograft model and evaluating the efficacy of this compound.
Experimental Workflow
Caption: Workflow for a typical xenograft study with Naquotinib.
Materials:
-
NCI-H1975, HCC827, or other suitable cancer cell lines
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old[7][8]
-
Matrigel
-
Sterile PBS
-
Calipers
-
Prepared this compound dosing solution and vehicle control
Procedure:
-
Cell Culture: Culture cancer cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells/mL.[8]
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, 10 mg/kg, 30 mg/kg, and 100 mg/kg Naquotinib).
-
Administer the prepared dosing solutions or vehicle control daily via oral gavage.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for the planned duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Conclusion
This compound has demonstrated potent and selective anti-tumor activity in preclinical mouse models of EGFR-mutant NSCLC. The provided data and protocols offer a comprehensive guide for researchers designing and executing in vivo studies with this compound. Careful attention to formulation, dosing, and experimental design is critical for obtaining reproducible and meaningful results.
References
- 1. NCI-H1975 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 2. Naquotinib | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mutant-Selective Irreversible EGFR Inhibitor, Naquotinib, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. insights.inotiv.com [insights.inotiv.com]
- 8. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Naquotinib Mesylate in Combination with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naquotinib (also known as ASP8273) is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was designed to be selective for EGFR activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[4] The rationale behind its development was to offer a therapeutic option for non-small cell lung cancer (NSCLC) patients who had developed resistance to first- and second-generation EGFR TKIs, a common occurrence driven by the T790M mutation.[3][5]
MEK inhibitors are a class of targeted therapy that block the activity of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway.[6] This pathway is frequently overactive in various cancers, driving tumor cell proliferation and survival.[7] By inhibiting MEK, these drugs can halt downstream signaling and suppress cancer growth.[6][7]
The clinical development of Naquotinib Mesylate was discontinued, and several clinical trials were terminated or withdrawn.[8][9] However, preclinical studies exploring its use in combination with other targeted agents, such as MEK inhibitors, provide valuable insights into overcoming resistance mechanisms to EGFR TKIs.
Rationale for Combination Therapy
The primary rationale for combining this compound with a MEK inhibitor is to overcome or delay the onset of acquired resistance to third-generation EGFR TKIs. While these agents are effective against the T790M mutation, tumors can develop further resistance through various mechanisms, often involving the activation of bypass signaling pathways that reactivate downstream signaling, such as the MAPK/ERK pathway.[2][7][10]
Preclinical evidence suggests that acquired resistance to third-generation EGFR TKIs can be mediated by genomic alterations that lead to the reactivation of ERK1/2 signaling.[11][12] For instance, amplification of NRAS, a component of the MAPK pathway, has been identified as a potential resistance mechanism to Naquotinib.[13][14] By co-administering a MEK inhibitor, it is possible to block this escape route, potentially restoring or enhancing the anti-tumor activity of the EGFR inhibitor.[11][12] Studies have shown that the combination of an EGFR inhibitor and a MEK inhibitor can prevent the emergence of resistance in EGFR-mutant lung cancer models.[11][12][15]
Signaling Pathway Overview
The combination of Naquotinib and a MEK inhibitor targets two critical nodes in cancer cell signaling. Naquotinib blocks the aberrant signaling from mutant EGFR at the cell surface, while the MEK inhibitor acts downstream to prevent signal transduction through the MAPK/ERK cascade.
Preclinical Data
A key preclinical study investigated the combination of Naquotinib with MEK inhibitors (selumetinib and trametinib) in an osimertinib-resistant NSCLC cell line, RPC-9/OsiR.[13][16]
In Vitro Cell Proliferation
The combination of Naquotinib and a MEK inhibitor demonstrated a significant inhibitory effect on the proliferation of osimertinib-resistant cells. Notably, this combination was more effective than combining osimertinib with a MEK inhibitor in these resistant cells.[13][14][16]
Table 1: Inhibition of Cell Proliferation in RPC-9/OsiR Cells
| Treatment (1.0 µM*) | % Inhibition of Cell Proliferation (Mean ± SE) |
|---|---|
| Naquotinib | ~20% |
| Selumetinib | ~30% |
| Trametinib* | ~40% |
| Osimertinib | <10% |
| Naquotinib + Selumetinib | ~75% |
| Naquotinib + Trametinib * | ~80% |
| Osimertinib + Selumetinib | ~30% |
| Osimertinib + Trametinib* | ~40% |
*Trametinib was used at a concentration of 0.01 µM. Data is estimated from figures in referenced literature.[13][14][16]
Effects on Downstream Signaling
Western blot analysis revealed that the combination of Naquotinib and a MEK inhibitor had a greater inhibitory effect on the phosphorylation of AKT compared to the combination of osimertinib and a MEK inhibitor in the RPC-9/OsiR cell line.[13][16]
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical studies. Researchers should optimize these protocols for their specific cell lines and reagents.
Cell Viability (MTT) Assay
This protocol is for determining the effect of Naquotinib and MEK inhibitors on cancer cell proliferation.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and MEK inhibitor(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[12]
-
Prepare serial dilutions of Naquotinib, the MEK inhibitor, and the combination in culture medium.
-
Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only wells as a control.[12]
-
Incubate the plates for 72 to 96 hours at 37°C in a humidified CO2 incubator.[16]
-
Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[1][11][16]
-
Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[1][16]
-
Measure the absorbance of the solution at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Western Blotting for Phosphorylated Proteins
This protocol is for assessing the inhibition of downstream signaling pathways.
Materials:
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)[6][17][18]
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency. Treat with Naquotinib, MEK inhibitor, or the combination for the desired time (e.g., 4 hours).[16]
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.[18]
-
Clear the lysate by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane and separate using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[18]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.[17]
-
For loading controls, strip the membrane and re-probe with antibodies against total proteins (e.g., total AKT, total ERK, or a housekeeping protein like tubulin).
In Vivo Tumor Xenograft Model
This generalized protocol outlines the steps to evaluate the efficacy of the drug combination in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line known to form tumors (e.g., NCI-H1975)[19]
-
Matrigel (optional)
-
This compound and MEK inhibitor formulations for oral gavage or other appropriate administration route
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.[20]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Naquotinib alone, MEK inhibitor alone, Combination).[20]
-
Administer the drugs according to the planned dosing schedule (e.g., daily oral gavage).[20]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²) / 2).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via western blot).
Summary and Conclusion
Preclinical data suggests that the combination of this compound and a MEK inhibitor can be a potent strategy to overcome acquired resistance to third-generation EGFR TKIs in NSCLC.[13] The combination therapy demonstrates synergistic effects in inhibiting cell proliferation and downstream signaling pathways in resistant cell lines.[13][16] Although the clinical development of Naquotinib was halted, these findings provide a strong rationale for exploring the combination of other potent, mutant-selective EGFR TKIs with MEK inhibitors in patients who have developed resistance. The detailed protocols provided herein serve as a guide for researchers to further investigate this and similar combination strategies in a preclinical setting.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors [frontiersin.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. mdpi.com [mdpi.com]
- 8. Naquotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov:443]
- 10. Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer [xuebao.shsmu.edu.cn]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MET or NRAS amplification is an acquired resistance mechanism to the third-generation EGFR inhibitor naquotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Investigating Naquotinib Mesylate in Osimertinib-Resistant Non-Small Cell Lung Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as osimertinib, has significantly improved outcomes for Non-Small Cell Lung Cancer (NSCLC) patients with EGFR T790M mutations.[1][2] However, acquired resistance to osimertinib inevitably emerges, posing a significant clinical challenge.[3] Resistance mechanisms are diverse, including on-target EGFR C797S mutations and off-target bypass pathway activation, such as MET or AXL amplification.[4][5][6][7]
Naquotinib (also known as ASP8273) is an orally available, irreversible, third-generation, mutant-selective EGFR inhibitor.[8] It has shown potent activity against EGFR-activating mutations (L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[9][10][11] This document provides detailed application notes and experimental protocols for studying the efficacy and mechanism of action of Naquotinib Mesylate in the context of osimertinib-resistant tumors.
Mechanism of Action and Signaling Pathways
Naquotinib is a pyrazine carboxamide-based TKI that covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of receptor phosphorylation and downstream signaling.[9][12][13] This action blocks critical pro-survival pathways, including the PI3K/AKT and RAS/MEK/ERK pathways.[9] While effective against T790M-positive cells, the C797S mutation, which removes the covalent binding site, confers resistance to third-generation irreversible inhibitors like osimertinib and naquotinib.[14][15][16] However, Naquotinib has also demonstrated inhibitory activity against AXL, a receptor tyrosine kinase implicated in bypass pathway-mediated resistance to EGFR-TKIs.[6][10]
Data Presentation: In Vitro and In Vivo Activity of Naquotinib
Quantitative data from preclinical studies are summarized below to provide a clear comparison of Naquotinib's activity against various EGFR genotypes.
Table 1: In Vitro Enzymatic Inhibition by Naquotinib
| EGFR Mutant Genotype | IC50 (nmol/L) |
|---|---|
| del ex19 | 5.5[17] |
| L858R | 4.6[17] |
| del ex19 / T790M | 0.26[17] |
| L858R / T790M | 0.41[17] |
| Wild-Type (WT) | 13[17] |
Table 2: In Vitro Cell Proliferation Inhibition by Naquotinib
| Cell Line | EGFR Genotype | IC50 (nmol/L) |
|---|---|---|
| PC-9 | del ex19 | 6.9[17] |
| HCC827 | del ex19 | 7.3[17] |
| NCI-H1975 | L858R / T790M | 26[17] |
| II-18 | L858R | 43[17] |
| NCI-H1666 | Wild-Type | 230[17] |
| NCI-H292 | Wild-Type | 260[17] |
| A431 | Wild-Type | 600[17] |
Table 3: In Vivo Antitumor Efficacy of Naquotinib in Xenograft Models
| Xenograft Model | EGFR Genotype | Dose (mg/kg, oral) | Tumor Growth Inhibition/Regression |
|---|---|---|---|
| NCI-H1975 | L858R / T790M | 10, 30, 100 | Dose-dependent regression[9] |
| HCC827 | del ex19 | 10, 30, 100 | Dose-dependent regression[9] |
| LU1868 (PDX) | L858R / T790M | 10, 30, 100 | Significant inhibition[17] |
| A431 | Wild-Type | 10, 30 | No significant inhibition[9] |
| PC-9/AXL | del ex19 + AXL | Not specified | Antitumor activity observed[10] |
Experimental Workflow
A systematic approach is crucial for evaluating Naquotinib in osimertinib-resistant models. The workflow should begin with in vitro characterization to determine sensitivity, followed by mechanistic studies, and culminating in in vivo validation.
References
- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Overcoming resistance to third-generation epidermal growth factor receptor tyrosine kinase inhibitor in non-small cell lung cancer - Narita - Translational Cancer Research [tcr.amegroups.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Mutant-Selective Irreversible EGFR Inhibitor, Naquotinib, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological and Structural Characterizations of Naquotinib, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 13. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 14. bioengineer.org [bioengineer.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Application Notes and Protocols: Naquotinib Mesylate for AXL Overexpressing Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) presents a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). One of the key mechanisms of resistance is the activation of bypass signaling pathways, with the AXL receptor tyrosine kinase being a prominent player.[1][2][3] Overexpression of AXL has been correlated with the epithelial-to-mesenchymal transition (EMT), increased metastasis, and poor prognosis in NSCLC patients.[1][4] Naquotinib Mesylate (formerly ASP8273) is a third-generation, irreversible EGFR-TKI that has demonstrated potent activity against EGFR activating mutations and the T790M resistance mutation.[5][6] Notably, unlike other EGFR-TKIs such as erlotinib and osimertinib, Naquotinib also inhibits the phosphorylation of AXL, suggesting its therapeutic potential in NSCLC tumors with AXL-driven resistance.[2][5]
These application notes provide a summary of the preclinical data for Naquotinib in AXL-overexpressing NSCLC models and detailed protocols for key experimental validation.
Mechanism of Action: Dual Inhibition of EGFR and AXL
Naquotinib exerts its anti-tumor effects through the covalent, irreversible inhibition of mutant EGFR.[6][7] In the context of AXL-mediated resistance, Naquotinib directly inhibits AXL kinase activity in an ATP-competitive manner.[1] This dual inhibition effectively shuts down two critical survival signaling pathways in resistant NSCLC cells, leading to the suppression of downstream signaling cascades including the MAPK/ERK and PI3K/AKT pathways, ultimately resulting in reduced cell proliferation and tumor growth.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in NSCLC cell lines, including those with AXL overexpression.
Table 1: In Vitro Cell Proliferation (IC50)
| Cell Line | EGFR Mutation Status | AXL Status | Naquotinib IC50 (nmol/L) |
| PC-9 | del ex19 | Endogenous | 6.9[8] |
| HCC827 | del ex19 | Endogenous | 7.3[8] |
| NCI-H1975 | L858R/T790M | Endogenous | 26[8] |
| II-18 | L858R | Endogenous | 43[8] |
| PC-9AXL | del ex19 | Overexpressed | More potent than Erlotinib & Osimertinib[1] |
| A431 | Wild-Type | Endogenous | 600[8] |
| NCI-H292 | Wild-Type | Endogenous | 260[8] |
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition |
| PC-9AXL | Naquotinib | 30 mg/kg | Significant tumor regression[1] |
| PC-9AXL | Osimertinib | 25 mg/kg | No significant inhibition[1] |
| PC-9AXL | Erlotinib | 50 mg/kg | No significant inhibition[1] |
| PC-9vec (vector control) | Naquotinib | 30 mg/kg | Significant tumor regression[1] |
| NCI-H1975 | Naquotinib | 10, 30, 100 mg/kg | Dose-dependent tumor regression[8] |
| HCC827 | Naquotinib | 10, 30, 100 mg/kg | Dose-dependent tumor regression[8] |
| LU1868 (PDX) | Naquotinib | 10, 30, 100 mg/kg | Significant tumor growth inhibition[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in AXL-overexpressing and control NSCLC cell lines.
Materials:
-
AXL-overexpressing NSCLC cells (e.g., PC-9AXL) and control cells (e.g., PC-9vec)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Culture AXL-overexpressing and control cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate IC50 values using a non-linear regression analysis (e.g., Sigmoid-Emax model).
Protocol 2: Western Blot Analysis of AXL Phosphorylation
This protocol details the detection of phosphorylated AXL (p-AXL) in response to Naquotinib treatment.
Materials:
-
AXL-overexpressing NSCLC cells (e.g., PC-9AXL)
-
6-well plates
-
This compound, Osimertinib, Erlotinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-AXL, anti-total AXL, anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed PC-9AXL cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of Naquotinib, Osimertinib, Erlotinib, or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
Protocol 3: In Vivo Xenograft Model
This protocol describes the evaluation of Naquotinib's antitumor efficacy in a mouse xenograft model of AXL-overexpressing NSCLC.
Materials:
-
Female BALB/c nude mice (5-6 weeks old)
-
PC-9AXL and PC-9vec cells
-
Matrigel
-
This compound, Osimertinib, Erlotinib
-
Vehicle solution
-
Calipers
Procedure:
-
Harvest PC-9AXL or PC-9vec cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³.
-
Randomize the mice into treatment groups (n=5 per group): Vehicle, Naquotinib (e.g., 30 mg/kg), Osimertinib (e.g., 25 mg/kg), and Erlotinib (e.g., 50 mg/kg).
-
Administer the treatments orally once daily for a specified period (e.g., 14 days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Compare the tumor volumes between the treatment groups to determine the antitumor efficacy.[1]
Conclusion
This compound demonstrates significant preclinical activity against NSCLC models with AXL overexpression, a known mechanism of resistance to other EGFR TKIs. Its dual inhibitory action on both mutant EGFR and AXL signaling pathways provides a strong rationale for its clinical investigation in patients with AXL-driven TKI resistance. The protocols provided herein offer a framework for the preclinical evaluation of Naquotinib and other AXL inhibitors in relevant NSCLC models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mutant-Selective Irreversible EGFR Inhibitor, Naquotinib, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Axl Overexpression Promotes TKI Resistance in Non-small Cell Lung Cancer: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Mutant-Selective Irreversible EGFR Inhibitor, Naquotinib, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mu… [ouci.dntb.gov.ua]
- 6. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 7. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 8. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Application Notes and Protocols for Naquotinib Mesylate: A Third-Generation EGFR Inhibitor
These application notes provide a comprehensive overview of Naquotinib Mesylate (also known as ASP8273), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The information is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of targeted therapies for non-small cell lung cancer (NSCLC). While the clinical development of Naquotinib was discontinued, the data from its investigation offer valuable insights into the development of next-generation EGFR inhibitors.
Mechanism of Action
Naquotinib is a mutant-selective EGFR inhibitor designed to target activating EGFR mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity is intended to reduce the toxicities associated with inhibiting WT EGFR, such as skin rash and diarrhea.[3] The irreversible binding of Naquotinib to the cysteine residue 797 in the kinase domain of EGFR leads to a sustained inhibition of EGFR phosphorylation.[2] This, in turn, blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1][3][4]
EGFR Signaling Pathway Inhibition by Naquotinib
Caption: EGFR Signaling Pathway Inhibition by Naquotinib.
Preclinical Efficacy
In vitro studies have demonstrated Naquotinib's potent inhibitory activity against various EGFR mutant cell lines.
Table 1: In Vitro Inhibitory Activity of Naquotinib
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| HCC827 | del ex19 | 10-33 | [1] |
| PC-9 | del ex19 | 8-33 | [1] |
| NCI-H1975 | L858R/T790M | 8-33 | [1] |
| NCI-H1650 | del ex19 | 70 | [1] |
| A431 | Wild-Type | 230 | [1][5] |
In vivo studies using xenograft models of human NSCLC have shown that oral administration of Naquotinib leads to dose-dependent tumor regression.[1] In an NCI-H1975 (L858R/T790M) xenograft model, a 14-day treatment with Naquotinib resulted in complete tumor regression, with a sustained response in 50% of the mice even after treatment cessation.[1]
Representative Clinical Trial Design for a Third-Generation EGFR Inhibitor
Although clinical trials for Naquotinib were terminated[6][7], the following represents a typical Phase 1/2 clinical trial design for a novel third-generation EGFR TKI based on FDA guidelines and protocols for similar agents.[8][9]
Study Title
A Phase 1/2, Open-Label, Dose-Escalation and Expansion Study to Evaluate the Safety, Pharmacokinetics, and Efficacy of this compound in Patients with Advanced Non-Small Cell Lung Cancer Harboring EGFR Mutations.
Study Objectives
Primary Objectives:
-
Phase 1: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of Naquotinib.
-
Phase 2: To evaluate the objective response rate (ORR) in patients treated at the RP2D.
Secondary Objectives:
-
To characterize the safety and tolerability profile.
-
To evaluate the pharmacokinetics (PK) of Naquotinib.
-
To assess preliminary anti-tumor activity, including Duration of Response (DoR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).
-
To evaluate Overall Survival (OS).
Study Endpoints
| Endpoint | Phase | Description |
| Primary | ||
| Dose-Limiting Toxicities (DLTs) | Phase 1 | Adverse events occurring within the first cycle of treatment that are considered to be related to the study drug. |
| Objective Response Rate (ORR) | Phase 2 | The proportion of patients with a complete or partial response as assessed by RECIST v1.1. |
| Secondary | ||
| Safety and Tolerability | Phase 1 & 2 | Incidence and severity of adverse events (AEs) graded according to NCI CTCAE. |
| Pharmacokinetics (PK) | Phase 1 & 2 | Cmax, Tmax, AUC, and half-life of Naquotinib and its metabolites. |
| Duration of Response (DoR) | Phase 2 | Time from the first documented response to disease progression or death. |
| Disease Control Rate (DCR) | Phase 2 | The proportion of patients with a complete response, partial response, or stable disease. |
| Progression-Free Survival (PFS) | Phase 2 | Time from the start of treatment to disease progression or death from any cause.[8][10] |
| Overall Survival (OS) | Phase 2 | Time from the start of treatment to death from any cause.[8][10] |
Patient Population (Inclusion Criteria)
-
Histologically or cytologically confirmed metastatic or locally advanced NSCLC, not amenable to curative therapy.
-
Documented evidence of an EGFR mutation known to be sensitive to third-generation EGFR inhibitors (e.g., exon 19 deletion, L858R, T790M).
-
For T790M cohorts, documented disease progression on a prior EGFR TKI.
-
Measurable disease as per RECIST v1.1.
-
ECOG performance status of 0 or 1.
Experimental Protocols
Western Blot for EGFR Pathway Proteins
This protocol is used to assess the inhibitory effect of Naquotinib on the phosphorylation of EGFR and its downstream targets, ERK and AKT.[3]
-
Cell Culture and Treatment: Culture EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, HCC827) to 70-80% confluency. Treat cells with varying concentrations of Naquotinib for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against pEGFR, EGFR, pERK, ERK, pAKT, and AKT overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical to Clinical Development Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naquotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov:443]
- 8. The ASCO Post [ascopost.com]
- 9. fda.gov [fda.gov]
- 10. Treatment Paradigms for Advanced Non‐Small Cell Lung Cancer at Academic Medical Centers: Involvement in Clinical Trial Endpoint Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Naquotinib Mesylate Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naquotinib Mesylate (also known as ASP8273) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been designed to selectively target activating EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][4][5] Preclinical studies have demonstrated its potential in non-small cell lung cancer (NSCLC) models harboring these mutations.[4][6] Upon administration, Naquotinib covalently binds to the cysteine residue 797 in the kinase domain of EGFR, leading to the inhibition of EGFR phosphorylation and subsequent downstream signaling pathways, such as ERK and Akt.[2][7] This action can induce cell death and inhibit tumor growth in cancer cells with EGFR overexpression.[7]
These application notes provide a comprehensive guide for researchers to effectively monitor the efficacy of this compound in preclinical models, both in vitro and in vivo. The included protocols and data presentation guidelines are intended to facilitate the accurate assessment of its anti-tumor activity and mechanism of action. Although clinical development of Naquotinib was discontinued due to a lack of superior efficacy and increased toxicity in a phase III trial, the preclinical data and methodologies remain valuable for the broader understanding of third-generation EGFR inhibitors.[8]
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of Naquotinib against various NSCLC cell lines with different EGFR mutation statuses.
Table 1: In Vitro Cell Growth Inhibition (IC50) of Naquotinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Naquotinib IC50 (nM) | Reference |
| PC-9 | del ex19 | 6.9 - 8 | [1][6] |
| HCC827 | del ex19 | 7.3 - 8 | [1][6] |
| NCI-H1975 | L858R/T790M | 26 - 33 | [1][6] |
| PC-9ER | del ex19/T790M | 8 - 33 | [1] |
| NCI-H1650 | del ex19 | 70 | [1] |
| II-18 | L858R | 43 | [6] |
| A431 | WT | 230 - 600 | [1][2][6] |
| NCI-H292 | WT | 260 | [6] |
| NCI-H1666 | WT | 230 | [6] |
Table 2: In Vitro Enzymatic Inhibition (IC50) of Naquotinib against EGFR Kinases
| EGFR Kinase | Naquotinib IC50 (nmol/L) | Reference |
| del ex19 | 5.5 | [6] |
| L858R | 4.6 | [6] |
| del ex19/T790M | 0.26 | [6] |
| L858R/T790M | 0.41 | [6] |
| Wild-Type | 13 | [6] |
In Vivo Efficacy of this compound
The following table summarizes the in vivo anti-tumor activity of Naquotinib in xenograft models of NSCLC.
Table 3: In Vivo Tumor Growth Inhibition by Naquotinib in NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation | Treatment | Dosing | Tumor Growth Inhibition | Reference |
| NCI-H1975 | L858R/T790M | Naquotinib | 10, 30, 100 mg/kg, oral, once daily | Dose-dependent tumor regression | [2][4][6] |
| HCC827 | del ex19 | Naquotinib | 10, 30, 100 mg/kg, oral, once daily | Dose-dependent tumor regression | [2][4][6] |
| PC-9 | del ex19 | Naquotinib | Not specified | Dose-dependent tumor regression | [1][2] |
| LU1868 (PDX) | L858R/T790M | Naquotinib | 10, 30, 100 mg/kg, oral, once daily | Significant tumor growth inhibition | [2][4] |
| A431 | WT | Naquotinib | 10, 30, 100 mg/kg, oral, once daily | No significant inhibition at 10 and 30 mg/kg; inhibition at 100 mg/kg | [2][4] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-9, HCC827, NCI-H1975, A431)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-2 hours for CellTiter-Glo®).
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Western Blot Analysis of EGFR Signaling Pathway
This protocol describes the detection of total and phosphorylated EGFR, ERK, and Akt to assess the inhibitory effect of Naquotinib on the EGFR signaling pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-phospho-EGFR (Tyr1068), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-Akt, anti-phospho-Akt (Ser473)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
For loading controls, probe the membrane with an antibody against a housekeeping protein like β-actin or GAPDH.
In Vivo Xenograft Tumor Model
This protocol details the establishment of subcutaneous xenograft models and the assessment of Naquotinib's anti-tumor efficacy.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell lines (e.g., NCI-H1975, HCC827)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Digital calipers
-
Animal balance
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Measure the tumor dimensions (length and width) with digital calipers and the body weight of each mouse 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2 .[7][9]
-
Administer this compound or vehicle control orally once daily at the desired doses (e.g., 10, 30, 100 mg/kg).
-
Continue treatment for a predetermined period (e.g., 14-21 days).
-
Monitor for signs of toxicity, including weight loss and changes in behavior.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves. Calculate tumor growth inhibition (TGI).
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
This protocol provides a framework for assessing the PK/PD relationship of Naquotinib in tumor-bearing mice.
Materials:
-
Tumor-bearing mice
-
This compound
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for drug concentration analysis
-
Materials for western blotting or ELISA for biomarker analysis
Procedure: Pharmacokinetics:
-
Administer a single oral dose of this compound to tumor-bearing mice.
-
Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.
-
At each time point, euthanize a subset of mice and collect tumor tissue.
-
Process the plasma and homogenize the tumor tissue.
-
Extract Naquotinib from plasma and tumor homogenates and quantify its concentration using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamics:
-
In a parallel set of mice, administer this compound.
-
At various time points corresponding to the PK sampling, collect tumor tissues.
-
Prepare tumor lysates and measure the levels of p-EGFR and other downstream biomarkers (e.g., p-ERK, p-Akt) using western blotting or ELISA.
-
Correlate the drug concentrations in the tumor with the extent of biomarker modulation to establish a PK/PD relationship.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Naquotinib | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mutant-Selective Irreversible EGFR Inhibitor, Naquotinib, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Naquotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to Naquotinib via MET or NRAS Amplification
Welcome to the technical support center for researchers investigating acquired resistance to Naquotinib. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation guidelines related to resistance mechanisms involving MET and NRAS amplification.
Frequently Asked Questions (FAQs)
Q1: My Naquotinib-sensitive cells are developing resistance much faster than expected. What are the common causes?
A1: Rapid development of resistance can be due to several factors:
-
Sub-optimal Drug Concentration: Ensure the concentration of Naquotinib used for selection is appropriate. A concentration that is too low may allow for the survival and proliferation of a larger pool of cells with pre-existing resistance mechanisms.
-
Cell Line Contamination: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination with a less sensitive cell line.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cultures for mycoplasma contamination.
-
Inconsistent Drug Exposure: Ensure consistent drug pressure is maintained. Fluctuations in Naquotinib concentration can facilitate the selection of resistant clones.
Q2: I am not detecting MET or NRAS amplification in my Naquotinib-resistant cell line. What are other possible resistance mechanisms?
A2: While MET and NRAS amplification are known mechanisms, resistance to Naquotinib can be multifactorial.[1] Other potential mechanisms include:
-
Alternative Bypass Tracks: Activation of other receptor tyrosine kinases (RTKs) or downstream signaling pathways can bypass EGFR inhibition. AXL overexpression has also been implicated in resistance to EGFR TKIs.[2]
-
Target On-site Mutations: Although Naquotinib is effective against the T790M mutation, other EGFR mutations, such as C797S, can confer resistance to third-generation EGFR inhibitors.[1]
-
Histologic Transformation: In some cases, adenocarcinoma can transform into small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration.
Q3: I am planning a combination therapy experiment. Which inhibitors should I pair with Naquotinib for MET- or NRAS-amplified resistant cells?
A3:
-
For MET-amplified resistance: A combination of Naquotinib with a MET inhibitor, such as crizotinib, has shown promising results in preclinical models. This dual inhibition can effectively suppress the reactivated downstream signaling.[1]
-
For NRAS-amplified resistance: A combination of Naquotinib with a MEK inhibitor, such as selumetinib or trametinib, is recommended. NRAS amplification leads to the activation of the MAPK pathway, which can be effectively blocked by MEK inhibitors.[1][3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Naquotinib in sensitive parental cell lines.
| Potential Cause | Troubleshooting Step |
| Cell Confluency | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments. |
| Drug Potency | Aliquot and store Naquotinib at the recommended temperature to avoid degradation. Prepare fresh dilutions for each experiment. |
| Assay Variability | Optimize the cell viability assay (e.g., MTT, CellTiter-Glo). Ensure consistent incubation times and proper blanking. |
| Serum Lot Variation | Test new lots of fetal bovine serum (FBS) for their effect on cell growth and drug sensitivity before use in critical experiments. |
Problem 2: Difficulty in establishing a stable Naquotinib-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Initial Drug Concentration Too High | Start with a lower, sub-lethal concentration of Naquotinib and gradually increase the dose as cells adapt. |
| Insufficient Time for Resistance to Develop | Be patient. The process of generating a stable resistant cell line can take several months of continuous culture.[4] |
| Cell Line Viability | Closely monitor the health of the cells. If widespread cell death occurs, reduce the drug concentration or provide a drug-free recovery period. |
| Clonal Selection | Once resistance is established, consider single-cell cloning to isolate and expand highly resistant populations for more consistent results.[5] |
Problem 3: Weak or no signal in Western blot for phosphorylated proteins (p-EGFR, p-MET, p-ERK).
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. |
| Insufficient Protein Loading | Perform a protein quantification assay (e.g., BCA) and ensure equal loading of protein for all samples. |
| Antibody Quality | Use validated antibodies specific for the phosphorylated form of the target protein. Titrate the antibody to determine the optimal concentration. |
| Sample Handling | Keep samples on ice throughout the extraction process and store lysates at -80°C for long-term use. |
Quantitative Data Summary
Table 1: Naquotinib IC50 Values in Sensitive and Resistant NSCLC Cell Lines [3]
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| PC-9 | 0.026 ± 0.005 | 1.359 ± 0.101 | 52 |
| RPC-9 | 0.025 ± 0.002 | 1.522 ± 0.062 | 61 |
| PC-9/BRc1 | 0.016 ± 0.001 | 2.508 ± 0.141 | 157 |
Experimental Protocols
Protocol 1: Generation of Naquotinib-Resistant Cell Lines
This protocol describes a general method for establishing Naquotinib-resistant cell lines through continuous exposure to escalating drug concentrations.[4][6]
-
Initial Seeding: Plate the parental non-small cell lung cancer (NSCLC) cell line (e.g., PC-9, HCC827) at a low density in their recommended growth medium.
-
Initial Drug Exposure: Once the cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing Naquotinib at a concentration equal to the IC50 value of the parental line.
-
Monitoring and Maintenance: Monitor the cells daily. Initially, significant cell death is expected. Replace the drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells have repopulated the culture vessel and exhibit stable growth in the presence of the current drug concentration, passage them and increase the Naquotinib concentration by 1.5 to 2-fold.
-
Repeat: Repeat the process of monitoring and dose escalation for several months until the cells can tolerate a Naquotinib concentration that is at least 10-fold higher than the initial IC50.
-
Characterization: Periodically assess the IC50 of the evolving cell population to track the development of resistance. Once a stable resistant line is established, perform further characterization, such as verifying the presence of MET or NRAS amplification.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-MET, MET, p-ERK, ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Detection of MET Gene Amplification by Fluorescence In Situ Hybridization (FISH)
This protocol provides a general workflow for performing FISH to detect MET gene amplification in formalin-fixed, paraffin-embedded (FFPE) cell blocks or tissue sections.[7][8]
-
Slide Preparation: Prepare 4-5 µm thick sections from the FFPE block and mount them on positively charged slides.
-
Deparaffinization and Dehydration: Deparaffinize the slides in xylene and rehydrate through a series of graded ethanol washes.
-
Pretreatment:
-
Perform heat-induced epitope retrieval using a citrate buffer.
-
Digest the slides with a pepsin or protease solution to permeabilize the cells.
-
-
Denaturation: Co-denature the slide and the MET/CEP7 dual-color probe at a high temperature (e.g., 75°C) for a specified time.
-
Hybridization: Incubate the slides with the probe in a humidified chamber overnight at 37°C to allow the probe to hybridize to the target DNA.
-
Post-Hybridization Washes: Wash the slides in a stringent wash buffer to remove non-specifically bound probes.
-
Counterstaining: Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).
-
Imaging and Analysis:
-
Use a fluorescence microscope with appropriate filters to visualize the red (MET) and green (CEP7) signals.
-
Score at least 50-100 non-overlapping tumor cell nuclei.
-
Calculate the MET/CEP7 ratio and the average MET gene copy number per cell.
-
Interpretation: A MET/CEP7 ratio ≥ 2.0 is generally considered indicative of MET amplification.
-
Protocol 4: Detection of NRAS Gene Amplification by Quantitative PCR (qPCR)
This protocol outlines the steps for determining the relative copy number of the NRAS gene.[3]
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental and resistant cell lines using a commercial DNA extraction kit.
-
DNA Quantification: Quantify the concentration and assess the purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Primer Design: Design or obtain validated qPCR primers that specifically amplify a region of the NRAS gene and a reference gene (e.g., RNase P) that is known to have a stable copy number.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green or a probe-based master mix, primers, and genomic DNA.
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the NRAS and the reference gene for each sample.
-
Calculate the relative copy number of NRAS using the ΔΔCt method, normalizing the NRAS Ct value to the reference gene Ct value and comparing the resistant cells to the parental cells.
-
A significant increase in the relative copy number in the resistant cells compared to the parental cells indicates NRAS amplification.
-
Visualizations
Caption: MET amplification as a bypass track in Naquotinib resistance.
Caption: NRAS amplification leading to MAPK pathway reactivation.
Caption: Workflow for investigating and overcoming Naquotinib resistance.
References
- 1. MET or NRAS amplification is an acquired resistance mechanism to the third-generation EGFR inhibitor naquotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knowledge.lonza.com [knowledge.lonza.com]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate Naquotinib Mesylate off-target effects
Welcome to the Technical Support Center for Naquotinib Mesylate (ASP8273). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of this compound during pre-clinical research. Please note that the clinical development of this compound was discontinued. However, the information provided here on managing off-target effects may be applicable to other third-generation EGFR tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It was designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2] Naquotinib covalently binds to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of the receptor.[1] This action blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and survival.[3]
Q2: What are the known on-target and off-target activities of this compound?
A2: this compound demonstrates high potency against activating EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation.[4] Its activity against wild-type EGFR is significantly lower, which is a characteristic of third-generation EGFR TKIs designed to minimize toxicities associated with inhibiting wild-type EGFR in healthy tissues.[1][2] One known off-target activity is the inhibition of Bruton's tyrosine kinase (BTK).[4] A broader kinase profile is not extensively published.
Q3: What are the most common off-target effects observed with third-generation EGFR TKIs like this compound?
A3: The most frequently reported off-target or mechanism-associated toxicities for third-generation EGFR TKIs are dermatological and gastrointestinal. These include:
-
Dermatological: Acneiform rash, dry skin (xerosis), and nail changes (paronychia).[5]
-
Gastrointestinal: Diarrhea and stomatitis (mucositis).[5]
These effects are generally considered "on-target" in the sense that they result from the inhibition of EGFR in normal tissues (like the skin and gastrointestinal tract), but are "off-target" in the context of treating a tumor.
Troubleshooting Guides
Issue: Unexpected Cell Death or Reduced Viability in Wild-Type EGFR Cell Lines
Possible Cause: Off-target kinase inhibition or non-specific cytotoxicity at high concentrations.
Troubleshooting Steps:
-
Confirm On-Target Potency: First, verify the potency of your this compound batch on EGFR-mutant cell lines (e.g., NCI-H1975 for T790M). This ensures the compound is active.
-
Dose-Response Curve: Perform a dose-response experiment on your wild-type EGFR cell line to determine the IC50. Compare this to the IC50 for EGFR-mutant cells. A small therapeutic window may indicate off-target effects.
-
Kinase Profiling: If unexpected effects are observed at low concentrations, consider performing a kinase profiling assay to identify other kinases that Naquotinib may be inhibiting.
-
Control Compounds: Include a well-characterized, highly selective EGFR TKI as a control to differentiate between EGFR-related and potential off-target effects.
Issue: Managing Dermatological Toxicities (Acneiform Rash) in Animal Models
Preventative Strategies:
-
Prophylactic Treatment: For animal studies where skin toxicity is a concern, prophylactic treatment with oral antibiotics like doxycycline or minocycline has been shown to reduce the severity of EGFR inhibitor-induced rash due to their anti-inflammatory properties.
-
Topical Agents: Application of topical corticosteroids (e.g., hydrocortisone 1% cream) can also be used as a preventative measure.
Reactive Strategies:
-
Topical Antibiotics and Steroids: For existing rashes, a combination of topical clindamycin and a medium- to high-potency corticosteroid is recommended.
-
Dose Modification: If severe skin reactions are observed, a dose reduction or temporary interruption of this compound may be necessary.
Issue: Managing Diarrhea in Animal Models
Management Strategies:
-
Dietary Modification: Provide a low-fat, low-fiber diet. Ensure adequate hydration with electrolyte-supplemented water.
-
Anti-diarrheal Medication: Loperamide can be administered to manage symptoms. It is crucial to initiate treatment at the first sign of diarrhea to prevent dehydration and weight loss.
-
Dose Interruption: For severe (Grade 3 or 4) diarrhea, pause dosing of this compound until symptoms improve to Grade 1 or less, then resume at the same or a reduced dose.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Naquotinib (ASP8273)
| Target | IC50 (nmol/L) | Cell Line |
| EGFR del ex19 | 5.5 | - |
| EGFR L858R | 4.6 | - |
| EGFR del ex19/T790M | 0.26 | - |
| EGFR L858R/T790M | 0.41 | NCI-H1975 |
| Wild-Type EGFR | 13 | A431 |
| BTK | Not specified | - |
Data compiled from publicly available research.[4]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase in a biochemical assay.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
This compound dissolved in DMSO
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
ATP solution
-
96-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence for ADP-Glo™ or fluorescence for Z'-LYTE™)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 96-well plate, add the kinase and its specific substrate in kinase buffer.
-
Initiate Reaction: Add the diluted this compound or DMSO (vehicle control) to the wells. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Start Kinase Reaction: Add ATP to each well to initiate the kinase reaction. Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, A431)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (typically from 0 to 10 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the IC50 value by plotting the percent viability against the log of the compound concentration.[6][7][8][9]
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. escholarship.org [escholarship.org]
- 3. ClinPGx [clinpgx.org]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Optimizing Naquotinib Mesylate dosage to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Naquotinib Mesylate (ASP8273) dosage to minimize toxicity during preclinical and early-stage clinical research. Due to the discontinuation of Naquotinib's clinical development, this guide is based on publicly available data from completed studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It selectively targets mutant forms of EGFR, including the T790M resistance mutation, over wild-type (WT) EGFR.[1] Naquotinib covalently binds to the cysteine 797 residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of its kinase activity and downstream signaling pathways, such as the ERK and Akt pathways.[1]
Q2: Why was the clinical development of this compound discontinued?
The development of Naquotinib (ASP8273) was discontinued because a phase III clinical trial (SOLAR study, NCT02588261) did not show an improvement in progression-free survival compared to first-generation EGFR TKIs (erlotinib or gefitinib) in the first-line treatment of NSCLC.[2] Furthermore, a higher incidence of grade ≥3 treatment-emergent adverse events (TEAEs) was observed in patients receiving Naquotinib (54.7%) compared to those receiving erlotinib or gefitinib (43.5%).[2]
Q3: What are the most common toxicities associated with this compound?
Based on the phase 1 dose-escalation study (NCT02113813), the most frequently reported treatment-emergent adverse events include diarrhea, nausea, fatigue, constipation, vomiting, and hyponatremia.[3]
Q4: What are the known off-target effects of Naquotinib?
A comprehensive kinase panel evaluation indicated that Naquotinib also inhibits Bruton's tyrosine kinase (BTK) with a potency similar to its inhibition of EGFR T790M.[4] This off-target activity should be considered when designing experiments and interpreting results, as it may contribute to both efficacy and toxicity profiles.
Q5: What were the dose-limiting toxicities (DLTs) observed in the phase 1 trial?
In the phase 1 dose-escalation study, DLTs were observed at the 300 mg and 400 mg once-daily dose levels. These included hyponatremia, anorexia, and diarrhea.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Unexpectedly high cytotoxicity in in vitro assays | Off-target effects, incorrect dosing calculations, or sensitive cell line. | Confirm the EGFR mutation status of your cell line. Consider using a cell line with wild-type EGFR as a negative control. Review dosing calculations and perform a dose-response curve to determine the IC50 in your specific cell model. |
| Inconsistent results in phosphorylation assays (Western Blot) | Suboptimal antibody performance, issues with sample preparation, or timing of drug treatment. | Ensure antibodies are validated for the specific phosphorylated and total proteins. Use fresh lysis buffer with phosphatase and protease inhibitors. Perform a time-course experiment to determine the optimal duration of Naquotinib treatment for observing changes in phosphorylation. |
| In vivo studies show significant weight loss or distress in animal models | Toxicity related to high dosage or off-target effects. | Re-evaluate the dosage based on preclinical pharmacokinetic and pharmacodynamic data. Consider dose reduction or alternative dosing schedules. Closely monitor animal health and implement humane endpoints. |
| Difficulty managing diarrhea in animal models | Known on-target (EGFR inhibition in the gut) and potential off-target effects. | Prophylactic or concurrent treatment with anti-diarrheal agents may be necessary. Ensure adequate hydration and nutritional support for the animals. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Naquotinib (ASP8273)
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | del ex19 | 8-33 |
| HCC827 | del ex19 | 8-33 |
| NCI-H1975 | L858R/T790M | 8-33 |
| PC-9ER | del ex19/T790M | 8-33 |
| Wild-Type EGFR | WT | 230 |
Data sourced from Selleck Chemicals product information.[1]
Table 2: Dose-Limiting and Common Adverse Events from Phase 1 Trial (NCT02113813)
| Dose Level (once daily) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Most Common Treatment-Emergent Adverse Events (Any Grade) |
| 25-200 mg | - | No DLTs observed | Diarrhea, nausea, fatigue, constipation, vomiting, hyponatremia |
| 300 mg | - | Hyponatremia (n=1), Diarrhea (n=1) | Diarrhea, nausea, fatigue, constipation, vomiting, hyponatremia |
| 400 mg | - | Hyponatremia (n=1), Anorexia (n=1) | Diarrhea, nausea, fatigue, constipation, vomiting, hyponatremia |
| 500 mg | 7 | No DLTs, but 6 of 7 patients required dose interruptions/modifications due to Grade 3 AEs | Diarrhea, nausea, fatigue, constipation, vomiting, hyponatremia |
Data compiled from the phase 1 dose-escalation study of ASP8273.[3]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Plating: Seed NSCLC cells (e.g., NCI-H1975 for T790M mutant, A549 for WT-EGFR) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for drug dilutions).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions (in triplicate).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for EGFR Pathway Inhibition
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., HCC827) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an 8-10% polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Use β-actin as a loading control.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1, dose-escalation/response-expansion study of oral ASP8273 in patients with non-small cell lung cancers with epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Technical Support Center: Naquotinib Mesylate In Vitro Applications
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naquotinib Mesylate (also known as ASP8273 Mesylate) in vitro. It focuses on addressing common challenges related to solubility and stability to ensure reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Answer: Naquotinib (ASP8273) is an orally available, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor.[1][2][3] It shows high potency against EGFR activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, with less activity against wild-type (WT) EGFR.[2][4][5] By covalently binding to the cysteine 797 residue in the EGFR kinase domain, Naquotinib blocks downstream signaling pathways like ERK and Akt, which are crucial for tumor cell proliferation.[2][6] This targeted action inhibits the growth of cancer cells harboring these specific EGFR mutations.[2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
Answer: this compound is a poorly water-soluble compound.[2] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.[7] Solubility in DMSO can vary by supplier, with reported concentrations ranging from 12.5 mg/mL to 100 mg/mL.[4][7][8][9] It is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce solubility.[2][8] To aid dissolution, sonication and gentle warming are recommended.[7][8]
Q3: My this compound precipitated after dilution in aqueous media (e.g., cell culture medium). How can I prevent this?
Answer: This is a common issue for poorly soluble compounds like Naquotinib, which are often categorized as Biopharmaceutics Classification System (BCS) class II or IV drugs.[10][11] Precipitation occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.1%, to avoid solvent-induced toxicity.[7]
-
Use a Multi-Step Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of media, vortexing gently, and then add this intermediate dilution to the final volume.
-
Incorporate Surfactants (for non-cell-based assays): For certain biochemical assays, the inclusion of a non-ionic surfactant like Tween-80 can help maintain solubility. A formulation for in vivo studies uses a combination of DMSO, PEG300, Tween-80, and saline.[1][9]
-
Serum in Media: The presence of serum (e.g., FBS) in cell culture media can sometimes help stabilize hydrophobic compounds through protein binding. Ensure your final working solution is prepared in complete media containing serum if your experimental design allows.
Q4: How should I store this compound powder and stock solutions to ensure stability?
Answer: Proper storage is critical to prevent degradation and maintain the activity of the compound.
-
Powder: Store the solid powder at -20°C for long-term storage (up to 3 years).[7]
-
Stock Solutions in Solvent: Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][8] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8]
Part 2: Data & Protocols
Solubility Data
The solubility of Naquotinib can differ based on its form (free base vs. mesylate salt) and the solvent used. The following table summarizes publicly available solubility data.
| Compound Form | Solvent | Reported Solubility | Recommendations | Source(s) |
| Naquotinib | DMSO | 100 mg/mL (177.71 mM) | Ultrasonic recommended | [9] |
| Naquotinib | Ethanol | 100 mg/mL | - | [2] |
| Naquotinib | Water | Insoluble | - | [2] |
| This compound | DMSO | 12.5 mg/mL (18.97 mM) | Sonication and warming recommended | [4][7][8] |
| Naquotinib (for in vivo) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 mg/mL (4.44 mM) | Ultrasonic recommended | [1][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of powder (e.g., 6.59 mg for 1 mL of 10 mM solution) in a sterile tube.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 6.59 mg).
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[7][8] Gentle warming (e.g., 37°C) can be applied if needed.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store aliquots at -80°C for long-term stability.[8]
-
Protocol 2: General Stability Assessment in Cell Culture Media
-
Objective: To determine the stability of this compound in a specific cell culture medium over a typical experiment duration (e.g., 72 hours).
-
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium (e.g., RPMI + 10% FBS) at the highest concentration you plan to use.
-
Prepare a "time zero" sample by immediately extracting a portion of the solution or analyzing it via HPLC.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 4, 8, 24, 48, 72 hours), take aliquots of the solution.
-
Analyze the concentration of the parent compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample. A degradation of >10% may indicate stability issues that could affect experimental results.
-
Part 3: Visual Guides (Diagrams)
Signaling Pathway
Caption: Naquotinib inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF pathways.
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell-based assays.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Naquotinib | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound |CAS:1448237-05-5 Probechem Biochemicals [probechem.com]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | EGFR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Naquotinib Mesylate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Naquotinib Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ASP8273) is an orally available, irreversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] It covalently binds to the cysteine residue 797 in the kinase domain of EGFR, leading to long-lasting inhibition of EGFR phosphorylation.[1] Naquotinib is particularly effective against EGFR mutations such as L858R, exon 19 deletion, and the T790M resistance mutation, while showing limited activity against wild-type (WT) EGFR.[1][2] This selective inhibition blocks downstream signaling pathways like ERK and Akt, ultimately inducing cell death and inhibiting tumor growth in cells with these specific EGFR mutations.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1][2][4] It is crucial to use fresh, anhydrous DMSO for dissolving the compound, as moisture can reduce its solubility.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[2]
Q3: What are the known IC50 values for this compound against different cell lines?
This compound has demonstrated potent inhibitory activity against various non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations. The IC50 values are summarized in the table below.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | del ex19 | 8 - 33 |
| HCC827 | del ex19 | 8 - 33 |
| NCI-H1975 | L858R/T790M | 8 - 33 |
| PC-9ER | del ex19/T790M | 8 - 33 |
| NCI-H1650 | del ex19 | 70 |
| A431 | WT EGFR | 230 |
Data compiled from multiple sources.[1][2][5][6]
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent experimental results with this compound.
Issue 1: Higher than expected IC50 values or reduced potency in cell-based assays.
-
Possible Cause 1: Suboptimal Compound Solubility.
-
Recommendation: this compound is insoluble in water but soluble in DMSO.[1] Ensure that fresh, anhydrous DMSO is used for preparing the stock solution, as the compound's solubility can be compromised by moisture.[1] If precipitation is observed in the stock solution or in culture media after dilution, gentle warming and/or sonication may aid dissolution.[2] For in vivo formulations, a specific protocol involving DMSO, PEG300, Tween-80, and saline may be necessary to achieve a clear solution.[2]
-
-
Possible Cause 2: Cell Line Integrity and Passage Number.
-
Recommendation: High passage numbers can lead to genetic drift and altered drug sensitivity. It is advisable to use low-passage cells for all experiments.[7] Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.[8]
-
-
Possible Cause 3: Inaccurate Cell Seeding.
-
Recommendation: Inconsistent cell numbers across wells can lead to significant variability in assay results. Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes. For adherent cells, allow sufficient time for attachment before adding the compound.
-
Issue 2: Inconsistent results in xenograft models.
-
Possible Cause 1: Issues with Formulation and Administration.
-
Recommendation: Naquotinib is orally bioavailable.[1] For oral administration, ensure the compound is formulated as a homogenous suspension.[1] A common formulation involves CMC-NA.[1] It is critical to prepare the formulation fresh for each dosing.[2] Inconsistent dosing volumes or improper gavage technique can lead to variability in drug exposure.
-
-
Possible Cause 2: Tumor Heterogeneity.
-
Recommendation: While Naquotinib has shown efficacy in patient-derived xenograft (PDX) models, which can maintain intratumoral heterogeneity, it's important to acknowledge that this heterogeneity can lead to varied responses.[9] Characterize the EGFR mutation status of the xenograft tumors both before and after the study to monitor for any changes.
-
Issue 3: Development of drug resistance in long-term experiments.
-
Possible Cause: Acquired Resistance Mechanisms.
-
Recommendation: While Naquotinib is designed to overcome the T790M resistance mutation, prolonged exposure to any tyrosine kinase inhibitor (TKI) can lead to the emergence of new resistance mechanisms.[10][11] These can include on-target mutations (like C797S) that prevent covalent binding, or off-target mechanisms such as the activation of bypass signaling pathways (e.g., MET amplification).[10][12] If resistance is suspected, perform molecular profiling of the resistant cells to identify the underlying mechanism. This may involve DNA sequencing to detect new EGFR mutations or proteomic analysis to identify activated alternative pathways.
-
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate human NSCLC cell lines (e.g., NCI-H1975, HCC827, PC-9) in 96-well plates at a density of 1.0 x 10³ cells/well.[7]
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells at final concentrations ranging from 0.3 to 3000 nmol/L.[7]
-
Incubation: Incubate the treated cells for 4 to 5 days.[7]
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.
Protocol 2: Western Blot Analysis of EGFR Signaling
-
Cell Treatment: Seed cells (e.g., HCC827, NCI-H1975) and treat with varying concentrations of this compound (e.g., 10 nM to 1000 nM) for a specified time (e.g., 24 hours).[2][7]
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[9]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use a loading control like GAPDH or β-actin.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Naquotinib | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound |CAS:1448237-05-5 Probechem Biochemicals [probechem.com]
- 6. glpbio.com [glpbio.com]
- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 8. google.com [google.com]
- 9. scispace.com [scispace.com]
- 10. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Naquotinib Mesylate and bypass signaling pathway activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naquotinib Mesylate. The focus is on understanding and overcoming acquired resistance, particularly through the activation of bypass signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My EGFR-mutant cells, initially sensitive to Naquotinib, are now showing a significantly reduced response. What are the likely causes?
A1: Acquired resistance to Naquotinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), is a common experimental observation. Despite its high potency against activating EGFR mutations (Exon 19 deletion, L858R) and the T790M resistance mutation, cancer cells can develop mechanisms to evade its effects.[1][2][3] These mechanisms are broadly categorized into two groups:
-
On-Target (EGFR-Dependent) Alterations: The most well-documented mechanism in this class is the acquisition of a tertiary mutation in the EGFR gene, such as C797S .[4] This mutation occurs at the covalent binding site for irreversible inhibitors like Naquotinib, preventing the drug from effectively inhibiting the receptor.[4]
-
Off-Target (EGFR-Independent) Mechanisms: This involves the activation of alternative signaling pathways that "bypass" the inhibited EGFR, leading to the reactivation of critical downstream signaling cascades like PI3K/AKT and MAPK/ERK.[5][6] This phenomenon is known as bypass signaling pathway activation . Key bypass pathways identified as resistance mechanisms to Naquotinib and other EGFR-TKIs include:
-
MET Proto-Oncogene (MET) Amplification: Overactivation of the MET receptor tyrosine kinase is a frequent cause of resistance.[6][7][8]
-
HER2 (ERBB2) Amplification: Increased expression of the HER2 receptor can also drive resistance.[9][10][11]
-
NRAS Amplification: Amplification of the NRAS oncogene can constitutively activate the MAPK pathway.[7]
-
AXL Receptor Tyrosine Kinase (AXL) Activation: Overexpression and activation of AXL have been implicated as an alternative bypass pathway.[3][6][12]
-
Q2: How can I experimentally determine if bypass signaling is the cause of resistance in my cell line model?
A2: A systematic approach is required to investigate bypass signaling. The workflow below outlines the key steps, from initial characterization of resistance to identifying the specific bypass pathway involved.
See below for detailed protocols for the key experiments mentioned in this workflow.
Q3: My Naquotinib-resistant cells show persistent AKT phosphorylation and have confirmed MET amplification. What is the mechanism and how can I overcome this in my experiments?
A3: This is a classic example of bypass signaling.
Mechanism: MET gene amplification leads to overexpression and ligand-independent activation of the MET receptor. Activated MET then phosphorylates other receptors, most notably HER3 (ErbB3), which in turn strongly activates the PI3K/AKT signaling pathway.[6][13] This reactivates downstream proliferative and survival signals, rendering the inhibition of EGFR by Naquotinib ineffective.
Troubleshooting and Experimental Solution: To overcome MET-driven resistance, a combination therapy approach is recommended. You should treat the resistant cells with both Naquotinib (to continue suppressing the original EGFR driver) and a selective MET inhibitor (e.g., Crizotinib, Capmatinib).
Expected Outcome: The combination treatment is expected to show a synergistic effect, restoring sensitivity and leading to cell death. This can be quantified by comparing the IC50 values of the single agents versus the combination.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| PC-9 (Parental) | Naquotinib | 15 | - |
| PC-9/NaqoR (Resistant) | Naquotinib | >2000 | >133x |
| PC-9/NaqoR (Resistant) | Crizotinib | 850 | - |
| PC-9/NaqoR (Resistant) | Naquotinib + Crizotinib (100 nM) | 45 | - |
Note: Data are representative examples based on published findings.[7]
Q4: My resistant cells do not have MET amplification. What other bypass pathways should I investigate?
A4: If MET amplification is ruled out, you should investigate other known bypass tracks such as HER2 amplification and NRAS amplification.
-
HER2 Amplification: Similar to MET, amplification of HER2 can lead to its overactivation. HER2 can form heterodimers with other HER family members, like HER3, to robustly activate the PI3K/AKT pathway.[10][11] The experimental solution is to co-administer Naquotinib with a HER2 inhibitor (e.g., Afatinib, Trastuzumab).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mutant-Selective Irreversible EGFR Inhibitor, Naquotinib, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET or NRAS amplification is an acquired resistance mechanism to the third-generation EGFR inhibitor naquotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNCCN 360 - Non–Small Cell Lung Cancer - HER2 Expression Contributes to NSCLC Drug Resistance [jnccn360.org]
- 10. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. scispace.com [scispace.com]
- 13. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PMC [pmc.ncbi.nlm.nih.gov]
Addressing histological transformation after Naquotinib treatment
Disclaimer: Clinical trials for Naquotinib were terminated, and as such, extensive clinical data on resistance mechanisms, including histological transformation, are limited. The following troubleshooting guides and FAQs are based on established resistance patterns observed with other third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, and are intended to guide researchers in pre-clinical and investigational settings.
Frequently Asked Questions (FAQs)
Q1: We are observing acquired resistance to Naquotinib in our non-small cell lung cancer (NSCLC) models. What are the likely mechanisms?
A1: Acquired resistance to third-generation EGFR TKIs is multifaceted. The primary mechanisms can be broadly categorized as:
-
On-target EGFR alterations: The most common is the acquisition of a tertiary mutation in the EGFR gene, such as the C797S mutation, which prevents the covalent binding of irreversible inhibitors like Naquotinib.[1][2]
-
Bypass tract activation: Upregulation of alternative signaling pathways that circumvent the need for EGFR signaling. Common examples include MET amplification, HER2 amplification, and activation of the PI3K/AKT/mTOR or RAS/RAF/MAPK pathways.[3][4][5]
-
Histological Transformation: The lineage of the tumor changes from NSCLC adenocarcinoma to other histologies, such as small cell lung cancer (SCLC) or squamous cell carcinoma (SqCC), which are not dependent on EGFR signaling.[6][7]
Q2: What is histological transformation and why does it lead to Naquotinib resistance?
A2: Histological transformation is a phenomenon where the tumor cells switch their lineage, for example, from an adenocarcinoma to a neuroendocrine carcinoma (like SCLC) or a squamous cell carcinoma.[6][8][9] This transformation renders EGFR-targeted therapies like Naquotinib ineffective because the new cancer subtype's growth and survival are no longer driven by the EGFR signaling pathway. The transformed cells often lose the expression of adenocarcinoma markers and gain markers of the new lineage.
Q3: How frequently is histological transformation observed as a resistance mechanism to third-generation EGFR TKIs?
A3: In patients treated with third-generation EGFR TKIs who develop acquired resistance, histological transformation is a recognized, albeit less common, mechanism compared to on-target mutations. Studies on other third-generation TKIs have reported transformation rates to SCLC in approximately 3-10% of resistant cases.[10] Transformation to SqCC is also observed.[7]
Q4: Our Naquotinib-resistant cell lines show a change in morphology. How can we confirm a histological transformation?
A4: A change in cell morphology is a key indicator that may suggest histological transformation. To confirm this, you should perform molecular and phenotypic analyses to characterize the new cell lineage. This includes:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain for lineage-specific markers. For example, a decrease in adenocarcinoma markers (like TTF-1, Napsin-A) and an increase in neuroendocrine markers (like Synaptophysin, Chromogranin A) would suggest a transformation to SCLC.[8] For squamous differentiation, markers like p63 and CK5/6 would be relevant.
-
Gene Expression Analysis: Perform RNA sequencing or qRT-PCR to look for changes in the expression profiles of genes associated with different lung cancer subtypes.
Troubleshooting Guides
Issue 1: Decreased sensitivity to Naquotinib in vitro or in vivo with no detectable EGFR C797S mutation.
-
Possible Cause: Resistance may be driven by bypass pathway activation or histological transformation.
-
Troubleshooting Steps:
-
Analyze Bypass Pathways:
-
Western Blot: Probe for increased phosphorylation of key signaling molecules in alternative pathways (e.g., p-MET, p-HER2, p-AKT, p-ERK).
-
FISH or qPCR: Assess for gene amplification of MET or ERBB2 (HER2).
-
-
Investigate Histological Transformation:
-
Morphological Assessment: Carefully examine the morphology of the resistant cells or tumor tissue for any changes from the parental line (e.g., smaller cell size, scant cytoplasm characteristic of SCLC).
-
Immunohistochemistry (IHC): Perform IHC for lineage markers as described in FAQ 4.
-
-
Issue 2: Heterogeneous response to Naquotinib in a patient-derived xenograft (PDX) model.
-
Possible Cause: The tumor may be composed of a mixed population of sensitive and resistant cells, potentially including a sub-clone that has undergone histological transformation.
-
Troubleshooting Steps:
-
Isolate and Characterize Sub-populations: If possible, isolate cells from responding and non-responding regions of the tumor.
-
Comparative Analysis: Perform genomic and proteomic analysis on the different sub-populations to identify distinct resistance mechanisms. This should include:
-
Next-Generation Sequencing (NGS): To identify different mutations (e.g., EGFR C797S in one sub-clone, MET amplification in another).
-
IHC: To assess for different histological markers in different tumor regions.
-
-
Quantitative Data
Table 1: Mechanisms of Acquired Resistance to Third-Generation EGFR TKIs (based on data from other similar inhibitors)
| Resistance Mechanism | Frequency | Key Genes/Proteins Involved |
| On-Target Mutations | ||
| EGFR C797S | ~10-20% | EGFR |
| Bypass Pathway Activation | ||
| MET Amplification | ~5-15% | MET |
| HER2 Amplification | ~2-5% | ERBB2 |
| PI3K Pathway Alterations | ~5% | PIK3CA, PTEN |
| RAS/RAF/MAPK Pathway Alterations | ~3-7% | KRAS, BRAF |
| Histological Transformation | ||
| Small Cell Lung Cancer (SCLC) | ~3-10% | Loss of adenocarcinoma markers (TTF-1), gain of neuroendocrine markers (SYP, CHGA) |
| Squamous Cell Carcinoma (SqCC) | ~7% | Gain of squamous markers (p63, CK5/6) |
Note: Frequencies are approximate and can vary across different studies and patient populations treated with various third-generation EGFR TKIs.[10][7][11][12]
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Lineage Marker Analysis
-
Sample Preparation: Fix cells (as a cell block) or tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0), depending on the primary antibody.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate with primary antibodies for adenocarcinoma (e.g., anti-TTF-1), neuroendocrine (e.g., anti-Synaptophysin, anti-Chromogranin A), or squamous (e.g., anti-p63) markers overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB substrate-chromogen system.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Examine under a microscope for the presence and localization of the target markers.
Protocol 2: Next-Generation Sequencing (NGS) for Mutational Analysis
-
DNA Extraction: Extract genomic DNA from resistant cell lines or tumor tissue using a commercial kit.
-
Library Preparation: Prepare a sequencing library using a targeted gene panel that includes the full coding sequence of EGFR and other key cancer-related genes (MET, ERBB2, KRAS, BRAF, etc.).
-
Sequencing: Perform sequencing on a compatible NGS platform.
-
Data Analysis: Align sequencing reads to the human reference genome. Call variants (single nucleotide variants, insertions, deletions) and copy number variations. Specifically, look for the presence of the EGFR C797S mutation and amplification of genes like MET.
Visualizations
References
- 1. The allelic context of the C797S mutation acquired upon treatment with third generation EGFR inhibitors impacts sensitivity to subsequent treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation from acquired EGFR 19del/C797S to EGFR 19del/T790M in an advanced non-small cell lung cancer patient: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Histological transformation of adenocarcinoma to small cell carcinoma lung as a rare mechanism of resistance to epidermal growth factor receptor-tyrosine kinase inhibitors: Report of a case with review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histological Transformation after Acquired Resistance to the Third-Generation EGFR-TKI in Patients with Advanced EGFR-Mutant Lung Adenocarcinoma | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Histologic transformation of EGFR mutant lung adenocarcinoma without exposure to EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ilcn.org [ilcn.org]
- 11. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Incidence of C797S Mutation in Patients With Long Treatment History of EGFR Tyrosine Kinase Inhibitors Including Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving CNS Penetration of Naquotinib Mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the central nervous system (CNS) penetration of Naquotinib Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Naquotinib (also known as ASP8273) is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It acts as a mutant-selective and irreversible inhibitor of EGFR, showing high potency against EGFR mutants, including those with the T790M resistance mutation, while having less activity against wild-type EGFR.[2][3][4] Naquotinib covalently binds to a cysteine residue in the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2]
Q2: Why is the CNS penetration of this compound a concern?
Effective treatment of brain metastases, a common occurrence in patients with EGFR-mutated non-small cell lung cancer (NSCLC), requires drugs to cross the blood-brain barrier (BBB) in therapeutic concentrations.[5][6][7][8] Many TKIs, including potentially Naquotinib, are substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the drugs out of the brain, limiting their efficacy against CNS tumors.[9][10]
Q3: What are the key physicochemical properties of this compound relevant to CNS penetration?
| Property | Value | Source |
| Molecular Weight | 658.81 g/mol | [11] |
| logP | 3.18 | [12] |
| pKa (Strongest Basic) | 8.57 | [12] |
| Polar Surface Area (PSA) | 120.16 Ų | [12] |
Generally, drugs with lower molecular weight (<400 Da), moderate lipophilicity (logP 1-3), and lower polar surface area (<90 Ų) tend to have better passive diffusion across the BBB. Naquotinib's molecular weight and PSA are relatively high, which may hinder its ability to passively cross the BBB.
Q4: How does the CNS penetration of this compound potentially compare to other EGFR TKIs?
Direct comparative data for Naquotinib is unavailable. However, data for other EGFR TKIs can provide a benchmark for what to expect and aim for in preclinical studies.
| Drug | Generation | Brain-to-Plasma Ratio (Kp,uu) | CSF Penetration Rate (%) |
| Naquotinib | Third | Not Available | Not Available |
| Osimertinib | Third | 0.21 (rat) | 2.5 - 31.7 |
| Afatinib | Second | <0.36 (mouse) | ~1 - 2.5 |
| Erlotinib | First | Not Available | 2.77 - 4.5 |
| Gefitinib | First | Not Available | ~1.13 |
Note: Kp,uu is the ratio of unbound drug concentration in the brain to that in plasma, which is considered the most accurate measure of BBB penetration. CSF penetration rate is the ratio of drug concentration in cerebrospinal fluid to that in plasma.
Q5: What strategies can be explored to improve the CNS penetration of this compound?
Several formulation and drug delivery strategies can be investigated to enhance the CNS delivery of Naquotinib:
-
Nanoparticle-based delivery systems: Encapsulating Naquotinib in nanoparticles, such as liposomes or solid lipid nanoparticles, can protect it from efflux transporters and facilitate its transport across the BBB.[13][14][15][16][17][18][19]
-
Prodrug approach: Modifying the chemical structure of Naquotinib to create a more lipophilic and BBB-permeable prodrug that, once in the CNS, is converted to the active drug.[20][21][22][23][24]
-
Co-administration with efflux pump inhibitors: Using agents that inhibit P-gp and BCRP to increase the brain accumulation of Naquotinib.[9][10]
Troubleshooting Guides
Problem: Low or undetectable levels of Naquotinib in the brain in animal models.
| Possible Cause | Troubleshooting Step |
| Poor intrinsic BBB permeability | * Action: Evaluate the physicochemical properties of Naquotinib. If LogP is outside the optimal range or PSA is too high, consider medicinal chemistry efforts to create analogues with improved properties. * Experiment: Perform an in vitro BBB permeability assay (see Experimental Protocols). |
| Active efflux by transporters (P-gp, BCRP) | * Action: Co-administer Naquotinib with known P-gp/BCRP inhibitors (e.g., elacridar, tariquidar) in your in vivo model. * Experiment: Conduct an in vitro transporter assay using cell lines overexpressing these transporters. |
| Rapid metabolism in the brain | * Action: Analyze brain homogenates for Naquotinib metabolites. * Experiment: Perform metabolic stability assays using brain microsomes. |
| Issues with the analytical method | * Action: Verify the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS) for brain tissue samples. Ensure efficient extraction from the brain matrix. * Experiment: Spike drug-free brain homogenate with known concentrations of Naquotinib to validate the analytical method. |
Problem: Inconsistent results in in vitro BBB permeability assays.
| Possible Cause | Troubleshooting Step |
| Poor integrity of the in vitro BBB model | * Action: Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayer to ensure tight junction formation. Perform a permeability assay with a known BBB-impermeable marker (e.g., Lucifer Yellow or a fluorescently labeled dextran). * Experiment: Optimize cell seeding density and culture conditions. |
| High non-specific binding of Naquotinib | * Action: Use plates and materials with low protein binding. Include a protein sink (e.g., bovine serum albumin) in the receiver compartment. * Experiment: Determine the extent of non-specific binding by measuring the recovery of Naquotinib from the experimental setup in the absence of cells. |
| Cellular toxicity of Naquotinib at tested concentrations | * Action: Lower the concentration of Naquotinib used in the assay. * Experiment: Perform a cell viability assay (e.g., MTT or LDH assay) on the BBB model cells at the tested concentrations of Naquotinib. |
Experimental Protocols
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model.
Model: A commonly used model is a co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) and astrocytes grown on a Transwell® insert.
Methodology:
-
Cell Culture:
-
Culture hCMEC/D3 cells on the apical side of a Transwell® insert (e.g., 0.4 µm pore size) coated with collagen.
-
Culture human astrocytes on the basolateral side of the insert or in the bottom of the well.
-
Maintain the co-culture until a confluent monolayer with high TEER is formed (typically >100 Ω·cm²).
-
-
Permeability Assay:
-
Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound (at a non-toxic concentration, e.g., 1-10 µM) to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Quantification:
-
Analyze the concentration of Naquotinib in the samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug appearance in the receiver chamber.
-
A: The surface area of the Transwell® membrane.
-
C0: The initial concentration of the drug in the donor chamber.
-
-
In Vivo Pharmacokinetic Study in a Murine Model
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound.
Model: CD-1 or C57BL/6 mice.
Methodology:
-
Drug Administration:
-
Administer this compound to mice via oral gavage or intravenous injection at a pharmacologically relevant dose.
-
-
Sample Collection:
-
At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately after blood collection, perfuse the mice with saline to remove blood from the brain vasculature.
-
Harvest the brains and store them at -80°C until analysis.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification:
-
Extract Naquotinib from plasma and brain homogenates.
-
Quantify the concentration of Naquotinib in the extracts using a validated LC-MS/MS method.
-
-
Calculation of Brain-to-Plasma Ratio (Kp):
-
Kp = Cbrain / Cplasma
-
Cbrain: Concentration of Naquotinib in the brain (ng/g).
-
Cplasma: Concentration of Naquotinib in the plasma (ng/mL).
-
-
For a more accurate measure of BBB penetration, calculate the unbound brain-to-plasma ratio (Kp,uu) by determining the unbound fraction of Naquotinib in both brain tissue and plasma using equilibrium dialysis.[25][26]
-
Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing and improving Naquotinib CNS penetration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-Dose Osimertinib for CNS Progression in EGFR+ NSCLC: A Multi-Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant-Selective Irreversible EGFR Inhibitor, Naquotinib, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and Structural Characterizations of Naquotinib, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osimertinib for EGFR-Mutant Non-Small-Cell Lung Cancer Central Nervous System Metastases: Current Evidence and Future Perspectives on Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Efficacy of the Irreversible ErbB Family Blocker Afatinib in Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI)–Pretreated Non–Small-Cell Lung Cancer Patients with Brain Metastases or Leptomeningeal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The different central nervous system efficacy among gefitinib, erlotinib and afatinib in patients with epidermal growth factor receptor mutation-positive non-small cell lung cancer - Jung - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parenteral Lipid-Based Nanoparticles for CNS Disorders: Integrating Various Facets of Preclinical Evaluation towards More Effective Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Insight into lipid-based nanoplatform-mediated drug and gene delivery in neuro-oncology and their clinical prospects [frontiersin.org]
- 16. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insight into lipid-based nanoplatform-mediated drug and gene delivery in neuro-oncology and their clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnanoscitec.com [jnanoscitec.com]
- 19. explorationpub.com [explorationpub.com]
- 20. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. A CNS-Targeting Prodrug Strategy for Nuclear Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Highlights from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Discontinued Third-Generation EGFR Inhibitors: Naquotinib vs. Rociletinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of naquotinib (ASP8273) and rociletinib (CO-1686), two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While both showed initial promise in treating non-small cell lung cancer (NSCLC) with EGFR T790M resistance mutations, their development was ultimately discontinued. This guide summarizes their performance, supported by experimental data, to inform future research in the field.
Overview
Naquotinib and rociletinib were developed to address the significant clinical challenge of acquired resistance to first- and second-generation EGFR TKIs, most commonly driven by the T790M "gatekeeper" mutation.[1] Both are irreversible inhibitors that covalently bind to the Cys797 residue in the ATP binding pocket of the EGFR kinase domain.[1][2] Despite promising early clinical data, the development of both compounds was halted due to issues related to toxicity and a challenging competitive landscape.[3][4]
Efficacy and Clinical Performance
Clinical trials for both naquotinib and rociletinib demonstrated activity in patients with EGFR T790M-mutated NSCLC who had progressed on prior EGFR TKI therapy.
Rociletinib showed an objective response rate (ORR) of 59% in patients with T790M-positive disease in a phase 1/2 study.[5][6] The median progression-free survival (PFS) in this patient population was reported to be 13.1 months.[7] However, in a later pooled analysis of the TIGER-X and TIGER-2 trials, the ORR was lower, at 30.2% for all doses and 32% for the 625 mg dose.[8] The development of rociletinib was discontinued in 2016.[3]
Naquotinib (ASP8273) also demonstrated antitumor activity. In a phase 2 study in TKI-naïve Japanese patients with EGFR mutation-positive NSCLC, naquotinib resulted in an ORR of 45% (one complete response and 13 partial responses out of 31 patients) and a disease control rate of 94%.[9] However, a phase 3 trial comparing naquotinib to erlotinib or gefitinib in the first-line setting was discontinued due to toxicity and a lack of predicted efficacy improvement over the comparators.[4][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for naquotinib and rociletinib.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| EGFR Mutation Status | Naquotinib (ASP8273) | Rociletinib (CO-1686) |
| L858R | Data not consistently reported | ~100-140 nM (cellular) |
| del19 | Data not consistently reported | ~100-140 nM (cellular) |
| L858R + T790M | 9 nM (Ba/F3 cells) | ~100-140 nM (cellular) |
| del19 + T790M | Comparable to osimertinib | ~100-140 nM (cellular) |
| Wild-Type EGFR | 230 nM (cell lines) | Weak inhibition |
| Data compiled from multiple preclinical studies.[1][2][11] |
Table 2: Clinical Efficacy in T790M-Positive NSCLC
| Parameter | Naquotinib (ASP8273) | Rociletinib (CO-1686) |
| Objective Response Rate (ORR) | Not directly comparable in T790M+ population from provided data | 59% (initial phase 1/2)[5][6]; 30.2% (pooled analysis)[8] |
| Median Progression-Free Survival (PFS) | Not directly comparable in T790M+ population from provided data | 13.1 months (initial phase 1/2)[7]; 6.8 months (TIGER-3 vs chemo)[3] |
| Disease Control Rate (DCR) | 94% (in TKI-naïve patients)[9] | 93% (T790M+ patients)[1][6] |
Table 3: Common Adverse Events (Any Grade)
| Adverse Event | Naquotinib (ASP8273) | Rociletinib (CO-1686) |
| Diarrhea | 77% (in TKI-naïve)[9] | 28%[12] |
| Nausea | 25.7%[1] | 23%[12] |
| Hyperglycemia | Not a prominent reported side effect | 40%[12] |
| QTc Prolongation | Not a prominent reported side effect | >30%[8] |
| Decreased Appetite | Anorexia (dose-limiting at 400mg)[1] | 17%[12] |
| Fatigue | Not specified | 21%[12] |
| Note: Adverse event profiles can vary based on the patient population and dosing regimen. |
Experimental Protocols
Rociletinib Phase 1/2 Study (TIGER-X, NCT01526928)
-
Objective: To assess the safety, side-effect profile, pharmacokinetics, and preliminary antitumor activity of rociletinib.[5]
-
Patient Population: Patients with EGFR-mutated NSCLC who had disease progression during previous treatment with an EGFR inhibitor.[5] Tumor biopsies were performed to determine T790M status.[5]
-
Dosing: In the phase 2 portion, patients with T790M-positive disease received rociletinib at doses of 500 mg, 625 mg, or 750 mg twice daily in continuous 21-day cycles.[5]
-
Endpoints: Key objectives included safety, tolerability, and objective response rate.[5]
Naquotinib (ASP8273) Phase 2 Study (NCT02500927)
-
Objective: To determine the safety and antitumor activity of naquotinib in TKI-naïve Japanese patients with EGFR mutation-positive NSCLC.[9]
-
Patient Population: EGFR-TKI-naïve Japanese adult patients with NSCLC harboring EGFR mutations (exon 19 deletion, L858R, G719X, or L861Q).[9][13]
-
Dosing: Patients received naquotinib 300 mg once daily until discontinuation criteria were met.[9]
-
Endpoints: The primary endpoint was safety, and the secondary endpoint was antitumor activity defined by RECIST version 1.1.[9]
Visualizations
Signaling Pathways and Drug Mechanism
References
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. NEJM reports promising results of phase 1/2 trial of rociletinib in EGFR lung cancer | EurekAlert! [eurekalert.org]
- 8. targetedonc.com [targetedonc.com]
- 9. ASP8273 tolerability and antitumor activity in tyrosine kinase inhibitor-naïve Japanese patients with EGFR mutation-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Showdown: Third-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the leading third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors used in the treatment of non-small cell lung cancer (NSCLC). This analysis, supported by experimental data, delves into the efficacy, selectivity, and resistance profiles of these targeted therapies.
The advent of third-generation EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for NSCLC patients harboring EGFR mutations, particularly those with the T790M resistance mutation that emerges after treatment with earlier-generation TKIs. These inhibitors are designed to potently and selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M mutation, while sparing wild-type (WT) EGFR, thereby reducing toxicity. This guide focuses on a head-to-head comparison of three prominent third-generation EGFR inhibitors: osimertinib, almonertinib (also known as aumolertinib), and furmonertinib.
Preclinical Efficacy: A Tale of Potency and Selectivity
The preclinical activity of third-generation EGFR inhibitors is a critical determinant of their clinical potential. This is primarily assessed through in vitro studies that measure the half-maximal inhibitory concentration (IC50) against various EGFR mutations. A lower IC50 value indicates greater potency.
| Inhibitor | EGFR Exon 19 Del (nM) | EGFR L858R (nM) | EGFR L858R/T790M (nM) | EGFR WT (nM) | Selectivity Ratio (WT/Mutant) |
| Osimertinib | 12.9 | - | 24 | 471.6 | ~20-50 fold higher for mutant EGFR |
| Almonertinib | - | - | - | - | Weaker inhibition of wild-type EGFR than osimertinib |
| Furmonertinib | 3.3 | - | 10 | 162.6 | - |
Note: Data is compiled from various preclinical studies and may not be from direct head-to-head experiments. The selectivity ratio for osimertinib is based on kinact/KI values, which indicate a 20- and 50-fold higher overall efficiency for L858R and L858R/T790M mutants, respectively, compared to WT EGFR[1]. Almonertinib has been reported to have weaker inhibition of wild-type EGFR compared to osimertinib[2].
Clinical Performance: Efficacy in Patients
Clinical trials provide the ultimate validation of an inhibitor's efficacy and safety. The following tables summarize key clinical data for osimertinib, almonertinib, and furmonertinib in the treatment of EGFR-mutated NSCLC.
First-Line Treatment for EGFR-Mutated Advanced NSCLC
| Study (Inhibitor) | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| FLAURA (Osimertinib) | Gefitinib or Erlotinib | 18.9 months | 80% | - |
| AENEAS (Almonertinib) | Gefitinib | 19.3 months | 73.6% | 93.2% |
| FURLONG (Furmonertinib) | Gefitinib | 20.8 months | - | - |
Data from the FLAURA, AENEAS, and FURLONG clinical trials.[3]
Second-Line Treatment for T790M-Positive NSCLC
A real-world study directly compared the efficacy of almonertinib and osimertinib in patients with EGFR T790M-positive NSCLC who had progressed on earlier-generation TKIs.
| Inhibitor | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Almonertinib | 15.37 months | 70.0% | 90.0% |
| Osimertinib | 12.0 months | 47.5% | 77.5% |
In this study, the ORR and DCR were significantly higher in the almonertinib group compared to the osimertinib group.[2][4]
Central Nervous System (CNS) Activity
Brain metastases are a common and challenging complication in NSCLC. The ability of an EGFR inhibitor to penetrate the blood-brain barrier and exert its effect in the CNS is a crucial therapeutic advantage.
Osimertinib has demonstrated significant clinical activity in patients with CNS metastases.[5][6][7] In the FLAURA trial, patients with CNS metastases at baseline had a median PFS of 15.2 months with osimertinib versus 9.6 months with the comparator EGFR-TKIs.
Almonertinib has also shown promising efficacy against CNS metastases. In the APOLLO study, for patients with measurable CNS lesions, the objective response rate was 60.9%, and the median CNS progression-free survival was 10.8 months.[8] A study on high-dose almonertinib (165 mg) in treatment-naïve patients with CNS metastases reported an intracranial ORR of 88.9%.[9][10][11]
Furmonertinib has also demonstrated potent CNS activity. A pooled analysis of two phase 2 studies in patients with EGFR T790M-mutated NSCLC and CNS metastases showed a CNS ORR of 66% and a median CNS PFS of 11.6 months.[12] The FURLONG study reported a median CNS PFS of 20.8 months with furmonertinib in the first-line setting.[13]
Mechanisms of Action and Resistance
Third-generation EGFR inhibitors are irreversible inhibitors that form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding allows them to effectively inhibit the enzyme even in the presence of the T790M mutation, which increases the affinity of the receptor for ATP.
Figure 1. Simplified EGFR Signaling Pathway and Mechanism of Third-Generation TKI Action.
Despite the impressive efficacy of third-generation EGFR inhibitors, acquired resistance inevitably develops. The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR gene. This mutation alters the cysteine residue to which these drugs covalently bind, thereby preventing their inhibitory activity. Other resistance mechanisms include amplification of the MET oncogene, activation of other signaling pathways, and histological transformation to small cell lung cancer.
Figure 2. Logical Progression of Acquired Resistance to EGFR TKIs.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the IC50 of a compound against a specific kinase.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific EGFR mutant kinase by 50%.
General Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase (wild-type and various mutant forms), ATP, a suitable kinase substrate (e.g., a synthetic peptide), kinase assay buffer, the test inhibitor (e.g., osimertinib, almonertinib, furmonertinib) at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. The EGFR kinase is incubated with the test inhibitor at a range of concentrations in a microplate well. b. The kinase reaction is initiated by adding a mixture of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature). d. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a detection reagent. The signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50%.
General Methodology:
-
Cell Culture: Cancer cell lines expressing specific EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The cells are then treated with the test inhibitor at a range of concentrations and incubated for a specified period (e.g., 72 hours). c. After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. d. The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization solution). e. The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each inhibitor concentration relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14][15][16][17][18]
Figure 3. General Experimental Workflow for a Cell Viability (MTT) Assay.
Conclusion
Osimertinib, almonertinib, and furmonertinib are all highly effective third-generation EGFR inhibitors with distinct preclinical and clinical profiles. Osimertinib is the most established globally, with a wealth of clinical data supporting its use. Almonertinib and furmonertinib, which have shown impressive efficacy, particularly in Asian populations, are emerging as strong competitors. Head-to-head clinical trial data is still limited but growing. The choice of inhibitor may depend on factors such as the specific EGFR mutation, the presence of CNS metastases, the patient's prior treatment history, and regional availability. The ongoing development of novel strategies to overcome resistance to these agents remains a critical area of research.
References
- 1. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for the selectivity of 3rd generation EGFR inhibitors: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Acquired resistance to third-generation EGFR-TKIs and emerging next-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. trial.medpath.com [trial.medpath.com]
- 13. High-dose Furmonertinib Versus Osimertinib in Advanced EGFRm NSCLC Patients With Brain Metastases - National Brain Tumor Society [trials.braintumor.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT assay protocol | Abcam [abcam.com]
Validating Naquotinib's Efficacy Against EGFR Exon 20 Insertions: A Comparative Guide
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive analysis of Naquotinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its activity against challenging EGFR exon 20 insertion mutations in non-small cell lung cancer (NSCLC). Through a detailed comparison with other therapeutic alternatives, supported by experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals.
Executive Summary
EGFR exon 20 insertions represent a diverse group of mutations that confer resistance to many standard EGFR TKIs, posing a significant challenge in the treatment of NSCLC. Naquotinib has emerged as a promising agent with demonstrated preclinical activity against these mutations. This guide presents a comparative analysis of Naquotinib's in vitro efficacy alongside other targeted therapies, namely Amivantamab and Mobocertinib, supported by a review of the underlying signaling pathways and detailed experimental protocols.
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Naquotinib and its comparators against various EGFR exon 20 insertion mutations in Ba/F3 cell lines, a common preclinical model. Lower IC50 values indicate greater potency.
| EGFR Exon 20 Insertion Mutant | Naquotinib IC50 (nM) | Mobocertinib IC50 (nM) | Amivantamab IC50 (nM) |
| D770_N771insSVD | Data Not Available | ~25 | Data Not Available |
| V769_D770insASV | Data Not Available | ~30 | Data Not Available |
| H773_V774insH | Data Not Available | ~40 | Data Not Available |
| A767_V769dupASV | Data Not Available | ~20 | Data Not Available |
| Y764_V765insHH | Potent Activity Reported | Data Not Available | Data Not Available |
| A763_Y764insFQEA | Potent Activity Reported | Data Not Available | Data Not Available |
Note: Direct head-to-head comparative studies for all three drugs across the same panel of exon 20 insertion mutations are limited. The data presented is collated from multiple preclinical studies. Mobocertinib has demonstrated potency against several common exon 20 insertion mutations.[1] Naquotinib has also shown potent activity against certain exon 20 insertion mutations.
Mechanism of Action and Signaling Pathways
EGFR exon 20 insertions lead to the constitutive activation of the EGFR signaling cascade, promoting uncontrolled cell proliferation and survival.[2][3] This activation primarily signals through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2]
Naquotinib, as an irreversible TKI, covalently binds to the cysteine residue in the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling.
Below are diagrams illustrating the EGFR signaling pathway and the mechanism of action of Naquotinib.
Caption: EGFR Exon 20 Insertion Signaling Pathway.
Caption: Naquotinib's Mechanism of Action.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This assay is used to assess the dose-dependent effect of TKIs on the proliferation of cancer cells.
Materials:
-
Ba/F3 cells engineered to express specific EGFR exon 20 insertion mutations
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
Naquotinib, Mobocertinib, Amivantamab (dissolved in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed Ba/F3 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the TKIs in culture medium.
-
Add 100 µL of the TKI dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTS reagent or 10 µL of MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to determine the effect of TKIs on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
Cell lysates from TKI-treated and untreated cells
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4][5]
Conclusion
Naquotinib demonstrates significant promise as a therapeutic agent for NSCLC patients with EGFR exon 20 insertion mutations. While further head-to-head comparative studies are warranted to definitively establish its superiority, the available preclinical data suggests it is a potent inhibitor of these challenging mutations. The experimental protocols and pathway information provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of Naquotinib.
References
- 1. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TKI Resistance: A Comparative Analysis of Naquotinib's Efficacy
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between tyrosine kinase inhibitors (TKIs) is paramount in the quest for more durable cancer therapies. This guide provides a comparative overview of Naquotinib (formerly ASP8273), a third-generation epidermal growth factor receptor (EGFR) TKI, and its performance against various resistance mechanisms, drawing on available preclinical data.
While direct, head-to-head cross-resistance studies involving Naquotinib are limited, preclinical evidence sheds light on its potential to overcome resistance mechanisms that plague earlier-generation and some contemporary EGFR TKIs. This guide synthesizes this data, offering a framework for understanding Naquotinib's profile in the context of TKI resistance.
Comparative Efficacy of Naquotinib Against Key EGFR Mutations
Naquotinib has demonstrated potent inhibitory activity against cell lines harboring various EGFR mutations, including those that confer resistance to first- and second-generation TKIs. The following table summarizes its in vitro efficacy.
| Cell Line | EGFR Mutation Status | Naquotinib IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Erlotinib IC50 (nmol/L) | Afatinib IC50 (nmol/L) |
| PC-9 | del ex19 | 6.9 | - | - | - |
| HCC827 | del ex19 | 7.3 | - | - | - |
| NCI-H1975 | L858R/T790M | 26 | - | >10,000 | >10,000 |
| II-18 | L858R | 43 | - | - | - |
| A431 | WT | 600 | - | - | - |
| NCI-H292 | WT | 260 | - | - | - |
| NCI-H1666 | WT | 230 | - | - | - |
Data extracted from preclinical studies.[1] Note: Direct comparative IC50 values for all TKIs across all cell lines were not available in the same study.
Overcoming AXL-Mediated Resistance
A key differentiator for Naquotinib is its reported activity against AXL, a receptor tyrosine kinase implicated in acquired resistance to other EGFR TKIs.[1][2] Overexpression of AXL is a known bypass signaling pathway that can lead to resistance.
Preclinical studies have shown that unlike erlotinib and osimertinib, Naquotinib can inhibit the phosphorylation of AXL.[1][2] This suggests a potential advantage for Naquotinib in tumors where AXL overexpression is a primary resistance driver. In a PC-9 cell line engineered to overexpress AXL (PC-9/AXL), Naquotinib demonstrated significant tumor growth inhibition in a xenograft model, a feat not observed with erlotinib or osimertinib.[1]
Signaling Pathways in EGFR TKI Resistance
The development of resistance to EGFR TKIs is a complex process involving on-target mutations and the activation of bypass signaling pathways. Understanding these pathways is crucial for developing strategies to overcome resistance.
References
Naquotinib's Selectivity for Mutant EGFR: A Comparative Analysis of its Effects on Wild-Type EGFR
For Immediate Release
This guide provides a comprehensive comparative analysis of Naquotinib, a third-generation irreversible epidermal growth factor receptor (EGFR) inhibitor, with a specific focus on its effects on wild-type (WT) EGFR. Designed for researchers, scientists, and drug development professionals, this document synthesizes publicly available experimental data to offer an objective comparison of Naquotinib's performance against other EGFR inhibitors.
Executive Summary
Naquotinib is a potent, orally available, and irreversible EGFR inhibitor that has demonstrated significant efficacy against EGFR mutations, including the T790M resistance mutation.[1] A key characteristic of Naquotinib is its high selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity profile is crucial for minimizing dose-limiting toxicities commonly associated with earlier-generation EGFR inhibitors that also target wild-type EGFR, such as skin rash and diarrhea.[2][3] This guide presents a compilation of in vitro and in vivo data to illustrate Naquotinib's favorable selectivity and to provide a detailed overview of the methodologies used to ascertain these findings.
Data Presentation
Table 1: In Vitro Enzymatic Inhibitory Activity (IC50, nmol/L)
| Compound | WT EGFR | del ex19 | L858R | del ex19/T790M | L858R/T790M |
| Naquotinib | 13[2] | 5.5[2] | 4.6[2] | 0.26[2] | 0.41[2] |
| Erlotinib | 10[4] | 0.050[4] | 0.057[4] | >10,000[4] | >10,000[4] |
| Afatinib | 0.014[4] | 0.011[4] | 0.011[4] | 0.89[4] | 0.58[4] |
| Osimertinib | 17 (PC-9 cells)[5] | - | - | 15 (H1975 cells)[5] | - |
Table 2: In Vitro Cell Proliferation Inhibitory Activity (IC50, nmol/L)
| Cell Line | EGFR Status | Naquotinib |
| NCI-H1666 | WT | 230[2] |
| NCI-H292 | WT | 260[2] |
| A431 | WT | 600[2] |
| PC-9 | del ex19 | 6.9[2] |
| HCC827 | del ex19 | 7.3[2] |
| II-18 | L858R | 43[2] |
| NCI-H1975 | L858R/T790M | 26[2] |
Experimental Protocols
In Vitro EGFR Kinase Enzymatic Assay
The inhibitory activity of Naquotinib and other EGFR inhibitors against wild-type and mutant EGFR was determined using a continuous-read kinase assay. The general protocol involves the following steps:
-
Enzyme and Substrate Preparation : Recombinant human EGFR (wild-type or mutant) is used as the enzyme source. A synthetic peptide substrate, such as Poly (Glu4, Tyr1) or a Y12-Sox conjugated peptide, is prepared in a kinase reaction buffer.[4][5] The buffer typically consists of 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[5]
-
Compound Dilution : Test compounds are serially diluted in 50% DMSO.
-
Kinase Reaction : The EGFR enzyme is pre-incubated with the test compounds in a 384-well plate for 30 minutes at 27°C.[5] The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.
-
Signal Detection : The reaction progress is monitored by measuring the change in fluorescence or luminescence over time using a plate reader. For ADP-Glo™ Kinase Assays, the amount of ADP produced is quantified.[4][6]
-
IC50 Calculation : The initial velocity of the reaction is determined from the linear phase of the progress curves. IC50 values are calculated by plotting the initial velocity against the inhibitor concentration and fitting the data to a variable slope model using software like GraphPad Prism.[5]
Cell Proliferation (MTS) Assay
The effect of Naquotinib on the proliferation of cancer cell lines with different EGFR statuses was assessed using the MTS assay.
-
Cell Seeding : Human cancer cell lines, such as A431 (WT EGFR), NCI-H292 (WT EGFR), NCI-H1666 (WT EGFR), PC-9 (del ex19), and NCI-H1975 (L858R/T790M), are seeded into 96-well plates at a density of 1.0x10³ to 2.0x10³ cells per well.[3]
-
Compound Treatment : After allowing the cells to adhere, they are treated with serial dilutions of Naquotinib or other EGFR inhibitors for 72 to 168 hours, depending on the cell line.[3]
-
Viability Assessment : Cell viability is measured by adding a solution like CellTiter 96 AQueous One Solution Reagent (Promega) to each well.[7] The absorbance at 490 nm is read using a microplate reader.
-
Data Analysis : The percentage of cell growth relative to control (DMSO-treated) cells is calculated. IC50 values are determined from the dose-response curves.[7]
In Vivo Murine Xenograft Model
The in vivo efficacy and selectivity of Naquotinib were evaluated in murine xenograft models.
-
Cell Implantation : Human cancer cells (e.g., A431 for WT EGFR, NCI-H1975 for mutant EGFR) are subcutaneously injected into the flank of immunodeficient mice (e.g., nu/nu mice).[8]
-
Tumor Growth and Treatment : Once the tumors reach a specified volume (e.g., ~200mm³), the mice are randomized into treatment and control groups.[8] Naquotinib is administered orally once daily at various doses (e.g., 10, 30, 100 mg/kg).[3]
-
Efficacy Evaluation : Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Studies : To assess the effect on wild-type EGFR in normal tissues, skin samples from the treated mice can be collected. The phosphorylation levels of EGFR and downstream signaling molecules like ERK are analyzed by immunohistochemistry or Western blotting.[4]
Mandatory Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of Naquotinib.
Caption: General experimental workflow for evaluating EGFR inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. EGFR Kinase Enzyme System Application Note [promega.com]
- 5. rsc.org [rsc.org]
- 6. promega.com.cn [promega.com.cn]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
Naquotinib Mesylate vs. Standard-of-Care Chemotherapy: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a detailed comparison of the discontinued investigational drug Naquotinib Mesylate (ASP8273) against standard-of-care chemotherapy for the treatment of non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations. This document is intended for researchers, scientists, and drug development professionals to offer insights into the therapeutic landscape and the challenges of developing novel targeted therapies.
Executive Summary
This compound is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target both activating EGFR mutations and the T790M resistance mutation. However, its clinical development was terminated.[1][2] This was due to an unfavorable risk-benefit profile observed in a phase III clinical trial when compared with first-generation EGFR TKIs, erlotinib and gefitinib, where it showed higher toxicity and did not demonstrate improved progression-free survival.[1][2]
This guide presents an objective comparison of this compound with standard-of-care platinum-based chemotherapy, a cornerstone in the treatment of NSCLC. Due to the absence of direct head-to-head clinical trials between this compound and chemotherapy, this comparison is based on data from separate clinical studies of each treatment modality in patients with EGFR-mutant NSCLC.
Mechanism of Action
This compound functions as a covalent inhibitor of EGFR, binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways, including RAS-RAF-MEK-ERK and PI3K-AKT, thereby inhibiting tumor cell proliferation and inducing apoptosis.[3]
Efficacy Data: An Indirect Comparison
The following tables summarize efficacy data from separate clinical trials for this compound and standard-of-care platinum-based chemotherapy in patients with EGFR-mutant NSCLC. It is crucial to note that these are not from head-to-head comparisons and patient populations may differ across studies.
Table 1: Efficacy of this compound in EGFR-Mutant NSCLC (Phase I/II Studies)
| Endpoint | This compound (ASP8273) | Study Population |
| Overall Response Rate (ORR) | 31.0% | TKI-pretreated, T790M-positive |
| Median Progression-Free Survival (PFS) | 6.8 months | TKI-pretreated, T790M-positive |
| Disease Control Rate (DCR) | 94% | TKI-naïve |
Source: ClinicalTrials.gov NCT02113813, NCT02500927[4][5]
Table 2: Efficacy of Standard-of-Care Platinum-Based Chemotherapy in First-Line EGFR-Mutant NSCLC
| Endpoint | Platinum-Based Chemotherapy |
| Objective Response Rate (ORR) | 39% |
| Median Progression-Free Survival (PFS) | 7.1 months |
| Median Overall Survival (OS) | 3.2 years |
Source: Retrospective study of platinum-based chemotherapy in EGFR ex20ins NSCLC.[6]
Table 3: Efficacy of Platinum-Based Chemotherapy After EGFR TKI Failure
| Endpoint | Platinum-Based Chemotherapy |
| Median Overall Survival (OS) from start of platinum therapy | 12.4 months |
Source: Real-world retrospective study.[7]
Safety and Tolerability
Table 4: Common Adverse Events (Grade ≥3) for this compound and Platinum-Based Chemotherapy
| Adverse Event | This compound (ASP8273) | Platinum-Based Chemotherapy |
| Diarrhea | Reported | Less Common |
| Nausea | Reported | 9.3% - 20.7% |
| Vomiting | Reported | 8.5% - 18.2% |
| Fatigue | Reported | Not specified |
| Anemia | Not specified | 17.7% - 30.6% |
| Neutropenia | Not specified | 15.2% - 21.0% |
Source: Naquotinib data from Phase I/II studies. Chemotherapy data from a study of first-line platinum-based regimens.[8][9][10]
Experimental Protocols
This compound Clinical Trial (Phase I Dose-Escalation)
A multicohort, phase I study (NCT02113813) was conducted to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound.[4][9]
-
Patient Population: Patients with a diagnosis of NSCLC with activating EGFR mutations who had progressed on at least one prior EGFR TKI.
-
Study Design: Open-label, dose-escalation study with multiple cohorts.
-
Treatment: this compound administered orally once daily in continuous 21-day cycles.
-
Primary Outcome Measures: Incidence of dose-limiting toxicities, determination of the maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).
-
Secondary Outcome Measures: Pharmacokinetics, objective response rate (ORR), and duration of response.
Standard-of-Care Platinum-Based Chemotherapy Protocol
Standard first-line treatment for advanced or metastatic NSCLC often involves a platinum-based doublet.[11]
-
Patient Population: Patients with advanced or metastatic non-squamous NSCLC.
-
Treatment Regimen: A common regimen is Pemetrexed (500 mg/m²) in combination with either Cisplatin (75 mg/m²) or Carboplatin (AUC 5) administered intravenously on day 1 of a 21-day cycle, for 4-6 cycles.
-
Administration: Intravenous infusion.
-
Supportive Care: Pre-medication with corticosteroids and antiemetics to manage side effects.
Conclusion
The development of this compound was halted due to an unfavorable safety and efficacy profile compared to existing EGFR TKIs.[1][2] While a direct comparison with standard-of-care chemotherapy is not available from clinical trials, the existing data suggests that platinum-based chemotherapy remains a relevant and effective treatment option for patients with EGFR-mutant NSCLC, particularly after the development of resistance to targeted therapies.[7] The data presented in this guide underscores the rigorous and challenging nature of oncology drug development and the importance of demonstrating a clear clinical benefit over established standards of care.
References
- 1. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. EGFR exon 20 Insertion NSCLC and Response to Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Real-world outcomes on platinum-containing chemotherapy for EGFR-mutated advanced nonsquamous NSCLC with prior exposure to EGFR tyrosine kinase inhibitors [frontiersin.org]
- 8. Safety outcomes in advanced non-small-cell lung cancer patients treated with first-line platinum-based regimens in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I, Dose Escalation Study of Oral ASP8273 in Patients with Non-small Cell Lung Cancers with Epidermal Growth Factor Receptor Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASP8273 tolerability and antitumor activity in tyrosine kinase inhibitor-naïve Japanese patients with EGFR mutation-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
Synergistic Effects of Naquotinib: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Naquotinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), when used in combination with other targeted therapies. Naquotinib selectively targets EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR. This document summarizes key experimental findings, presents comparative data in a structured format, and offers detailed experimental protocols to facilitate further research in this area.
Overview of Naquotinib's Mechanism of Action
Naquotinib exerts its anti-cancer effects by irreversibly binding to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR. This covalent binding blocks downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K/AKT) pathways. By selectively targeting mutant forms of EGFR, Naquotinib aims to provide a therapeutic advantage with a potentially wider therapeutic window compared to non-selective EGFR inhibitors.
Synergistic Combinations with Naquotinib: A Focus on MEK Inhibitors
Preclinical studies have demonstrated promising synergistic effects when Naquotinib is combined with MEK inhibitors, particularly in the context of acquired resistance to other EGFR TKIs like osimertinib. The combination of Naquotinib with MEK inhibitors such as selumetinib or trametinib has been shown to more effectively suppress cancer cell growth compared to either agent alone.
In Vitro Efficacy: Cell Viability Assays
The synergistic anti-proliferative effects of Naquotinib in combination with MEK inhibitors have been evaluated in non-small cell lung cancer (NSCLC) cell lines, particularly those resistant to osimertinib.
Table 1: Synergistic Inhibition of Cell Proliferation in Osimertinib-Resistant NSCLC Cells (RPC-9/OsiR) by Naquotinib and MEK Inhibitors
| Treatment Group | Concentration | % Inhibition of Cell Proliferation (Mean ± SE) |
| Naquotinib (Naq) | 1.0 µmol/L | Data not specified |
| Selumetinib (Selu) | 1.0 µmol/L | Data not specified |
| Trametinib (Tram) | 0.01 µmol/L | Data not specified |
| Naq + Selu | 1.0 µmol/L + 1.0 µmol/L | Significantly higher than single agents [1] |
| Naq + Tram | 1.0 µmol/L + 0.01 µmol/L | Dramatically inhibited cell proliferation [1] |
| Osimertinib (Osim) | 1.0 µmol/L | Limited inhibitory effect[1] |
| Osim + Selu | 1.0 µmol/L + 1.0 µmol/L | Limited inhibitory effect[1] |
Data is derived from MTT assays performed on RPC-9/OsiR cells, an osimertinib-resistant NSCLC cell line. The combination of Naquotinib with either selumetinib or trametinib resulted in a significantly greater reduction in cell viability compared to the individual drugs or the combination of osimertinib with a MEK inhibitor.[1]
Mechanistic Insights: Signaling Pathway Inhibition
Western blot analysis reveals that the combination of Naquotinib and MEK inhibitors leads to a more profound and sustained inhibition of key downstream signaling molecules compared to monotherapy.
Table 2: Effect of Naquotinib and MEK Inhibitor Combination on EGFR Pathway Signaling in Osimertinib-Resistant NSCLC Cells (RPC-9/OsiR)
| Treatment Group | p-AKT Levels | p-ERK Levels |
| Naquotinib (Naq) | Reduced | Reduced |
| Selumetinib (Selu) | No significant change | Significantly reduced |
| Trametinib (Tram) | No significant change | Significantly reduced |
| Naq + Selu | Greater reduction than Naq alone [1] | Sustained reduction |
| Naq + Tram | Greater reduction than Naq alone [1] | Sustained reduction |
| Osimertinib (Osim) | Limited effect | Limited effect |
| Osim + Selu | Limited effect | Limited effect |
This table summarizes the findings from Western blot analyses. The combination of Naquotinib with a MEK inhibitor demonstrates a stronger inhibitory effect on the phosphorylation of AKT, a key downstream effector of the PI3K pathway, than Naquotinib alone in osimertinib-resistant cells.[1]
Future Directions: Exploring Other Targeted Therapy Combinations
While the synergy between Naquotinib and MEK inhibitors is the most well-documented, the rationale for combining Naquotinib with other targeted therapies exists. However, specific experimental data for Naquotinib in combination with MET inhibitors (e.g., crizotinib, savolitinib, capmatinib, tepotinib), IGF-1R inhibitors (e.g., linsitinib), or SRC inhibitors (e.g., dasatinib) is currently limited in publicly available literature. Future research should focus on evaluating these combinations to identify novel therapeutic strategies for overcoming resistance to EGFR TKIs.
Experimental Protocols
To facilitate further research, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic and anti-proliferative effects of drug combinations.
-
Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of Naquotinib, the combination drug (e.g., a MEK inhibitor), and their combination for 72-96 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis
This protocol is used to analyze the expression and phosphorylation status of proteins in the EGFR signaling pathway.
-
Cell Lysis: Treat cells with the drug combinations for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated EGFR, AKT, and ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the in vivo efficacy of drug combinations in a preclinical setting.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells into the flanks of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers.
-
Drug Treatment: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment groups: vehicle control, Naquotinib alone, combination drug alone, and the combination of Naquotinib and the other targeted agent. Administer drugs via the appropriate route (e.g., oral gavage) at predetermined doses and schedules.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess the in vivo synergistic effect.
Visualizing Molecular Pathways and Experimental Designs
Signaling Pathway of Naquotinib and Combination Therapy
Caption: EGFR signaling and points of inhibition.
General Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating drug synergy.
References
Naquotinib Mesylate: A Comparative Meta-Analysis of Clinical Trials in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Naquotinib Mesylate (ASP8273), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its performance is objectively compared with other EGFR-TKIs used in the treatment of non-small cell lung cancer (NSCLC). This document summarizes key quantitative data, details experimental protocols from pivotal trials, and includes visualizations of the EGFR signaling pathway and a typical clinical trial workflow.
Executive Summary
This compound was developed as a third-generation EGFR-TKI designed to target both activating EGFR mutations and the T790M resistance mutation. However, its clinical development was halted. This guide presents the available data from its clinical trials and juxtaposes it with first, second, and other third-generation EGFR-TKIs to provide a thorough comparative landscape for researchers.
Comparative Efficacy and Safety of EGFR-TKIs
The following tables summarize the efficacy and safety data from key clinical trials of this compound and its alternatives in the first-line treatment of EGFR-mutated NSCLC.
Table 1: Efficacy of EGFR-TKIs in First-Line Treatment of EGFR-Mutated NSCLC
| Drug Class | Drug Name | Clinical Trial | Median Progression-Free Survival (PFS) (months) | Overall Response Rate (ORR) (%) | Median Duration of Response (DoR) (months) | Median Overall Survival (OS) (months) |
| Third-Generation | This compound (ASP8273) | SOLAR [1][2][3] | 9.3 | 33 | 9.2 | Data not mature at time of discontinuation |
| Osimertinib | FLAURA[4][5][6][7] | 18.9 | 80 | 17.2 | 38.6 | |
| Second-Generation | Afatinib | LUX-Lung 7 | 11.0 | 70 | 10.1 | 27.9 |
| First-Generation | Erlotinib/Gefitinib (Comparator Arm) | SOLAR[1][2][3] | 9.6 | 47.9 | 9.0 | Data not mature at time of discontinuation |
| Gefitinib | IPASS[8] | 9.5 | 43.0 | 9.6 | 21.6 | |
| Erlotinib | - | 13.0[9] | 56.3[9] | - | 22.9[9] |
Table 2: Safety Profile of EGFR-TKIs (Grade ≥3 Treatment-Emergent Adverse Events - TEAEs)
| Drug Class | Drug Name | Clinical Trial | Rate of Grade ≥3 TEAEs (%) | Common Grade ≥3 TEAEs |
| Third-Generation | This compound (ASP8273) | SOLAR [1][2][3] | 54.7 | Diarrhea, Rash, Decreased platelet count, Elevated serum creatinine, Decreased white blood cell count [10] |
| Osimertinib | FLAURA[4][5] | 34 | Diarrhea, Rash | |
| Second-Generation | Afatinib | LUX-Lung 7 | 31 | Diarrhea, Rash |
| First-Generation | Erlotinib/Gefitinib (Comparator Arm) | SOLAR[1][2][3] | 43.5 | Rash, Diarrhea |
| Gefitinib | IPASS[8] | 29 | Rash, Elevated alanine aminotransferase | |
| Erlotinib | - | 18.1 (Grade 3 Rash)[8] | Rash |
Experimental Protocols
The clinical trials referenced in this guide followed standardized methodologies to ensure the integrity and comparability of the data. Below are the key experimental protocols employed.
Patient Population and Study Design
-
Inclusion Criteria: Patients enrolled in these trials typically had locally advanced or metastatic NSCLC (Stage IIIB/IV), with confirmation of an activating EGFR mutation (e.g., exon 19 deletion or L858R mutation).[1][3] Most first-line studies required patients to be previously untreated for advanced disease.
-
Randomization: In comparative trials, patients were randomized to receive the investigational drug or a standard-of-care comparator. For instance, in the SOLAR study, patients were randomized 1:1 to receive either this compound or erlotinib/gefitinib.[1][2][3]
EGFR Mutation Analysis
-
Method: A variety of methods are utilized for EGFR mutation testing. The historical standard has been direct DNA sequencing. However, more sensitive and rapid targeted methods, such as Polymerase Chain Reaction (PCR)-based assays, are now common.[11] For comprehensive analysis, Next-Generation Sequencing (NGS) is increasingly used to detect a wide range of mutations.
-
Sample Types: Tumor tissue from biopsies is the standard sample type. However, cytology samples from fine-needle aspirates or pleural effusions are also viable alternatives when tissue is limited.[11]
Tumor Response Assessment
-
Criteria: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[4][5][6][12][13]
-
Methodology: This involves measuring the longest diameter of target lesions and the short axis of target lymph nodes at baseline and subsequent imaging assessments (typically CT scans).[5][6] Response categories include Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD).[5][6][12]
Safety and Tolerability Assessment
-
Criteria: Adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), typically version 4.0.[10][14][15][16][17]
-
Grading: This system classifies the severity of adverse events on a scale from Grade 1 (mild) to Grade 5 (death related to the adverse event).[14][15][17]
Visualizations
EGFR Signaling Pathway
The diagram below illustrates the simplified EGFR signaling pathway and the mechanism of action of EGFR tyrosine kinase inhibitors.
References
- 1. Phase III study of afatinib or cisplatin plus pemetrexed in patients with metastatic lung adenocarcinoma with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. project.eortc.org [project.eortc.org]
- 5. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 6. kanser.org [kanser.org]
- 7. Afatinib versus cisplatin-based chemotherapy for EGFR mutation-positive lung adenocarcinoma (LUX-Lung 3 and LUX-Lung 6): analysis of overall survival data from two randomised, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Erlotinib for advanced non-small-cell lung cancer in the elderly: an analysis of the National Cancer Institute of Canada Clinical Trials Group Study BR.21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. EGFR mutation testing in lung cancer: a review of available methods and their use for analysis of tumour tissue and cytology samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mediantechnologies.com [mediantechnologies.com]
- 13. radiopaedia.org [radiopaedia.org]
- 14. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 15. evs.nci.nih.gov [evs.nci.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
In Vitro Modeling: A Comparative Guide to the Mutation Specificity of EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of various Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) against clinically relevant EGFR mutations. By leveraging robust experimental data, this document aims to offer an objective resource for understanding the mutation specificity of these targeted therapies, thereby aiding in preclinical research and drug development efforts.
Executive Summary
The efficacy of EGFR TKIs is intrinsically linked to the specific mutations present in the EGFR gene. While first-generation TKIs have shown remarkable success in patients with common sensitizing mutations, the emergence of resistance mutations has necessitated the development of subsequent generations of inhibitors with altered specificity. This guide summarizes the in vitro potency of first, second, and third-generation EGFR TKIs against a panel of EGFR mutations, including exon 19 deletions, L858R, T790M, and exon 20 insertions. The presented data, derived from cell-based assays, highlights the differential sensitivity of these mutants to various inhibitors and provides a rationale for the clinical application of specific TKIs in defined patient populations.
Data Presentation: Comparative Efficacy of EGFR TKIs
The following tables summarize the half-maximal inhibitory concentration (IC50) values of different EGFR TKIs against various EGFR mutations, as determined by in vitro cell-based assays. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of EGFR TKIs Against Common Sensitizing and Resistance Mutations
| EGFR Mutation | Erlotinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) | Rociletinib (3rd Gen) |
| Wild-Type (WT) | >1000 | >1000 | >1000 | >1000 |
| Exon 19 Deletion | 12 | 0.5 | 15 | 33 |
| L858R | 48 | 1.0 | 12 | 24 |
| L858R + T790M | >1000 | 100 | 11 | 27 |
| Exon 19 Del + T790M | >1000 | 150 | 1.3 | 5.4 |
Data compiled from studies utilizing Ba/F3 cells engineered to express specific EGFR mutations.[1][2]
Table 2: IC50 Values (nM) of Osimertinib Against EGFR Exon 20 Insertion Mutations
| EGFR Exon 20 Insertion Mutant | Osimertinib IC50 (nM) |
| D770_N771insSVD | 16 |
| V769_D770insASV | 25 |
| H773_V774insNPH | 8 |
| A767_V769dupASV | 100 |
| Y764_V765insFQEA | 5 |
Data from in vitro studies on various cell lines expressing exon 20 insertion mutations.[1][3]
Experimental Protocols
The following methodologies are representative of the key experiments cited in this guide for determining the in vitro mutation specificity of EGFR TKIs.
Cell Lines and Culture
-
Ba/F3 Cells: An IL-3 dependent murine pro-B cell line that is devoid of endogenous EGFR expression. These cells are stably transfected to express either wild-type or various mutant forms of human EGFR.[1][2] They are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1 ng/mL of murine IL-3.
-
Human Lung Cancer Cell Lines: Various established non-small cell lung cancer (NSCLC) cell lines harboring specific endogenous EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R+T790M) are also utilized. These are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum.
In Vitro Kinase Assays
Biochemical assays are performed to measure the direct inhibitory effect of TKIs on the kinase activity of purified EGFR.[4] A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4]
-
Procedure:
-
Recombinant human EGFR (wild-type or mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.
-
The TKI of interest is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence is measured, and the IC50 value is calculated from the dose-response curve.
-
Cell Viability and Proliferation Assays
These assays determine the effect of TKIs on the viability and growth of cells expressing different EGFR mutations.
-
Procedure (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the EGFR TKI for a specified duration (e.g., 72 hours).
-
CellTiter-Glo® Reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The IC50 values are determined by plotting the percentage of viable cells against the log concentration of the TKI.
-
Western Blot Analysis
This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins upon TKI treatment.
-
Procedure:
-
Cells are treated with the EGFR TKI at various concentrations for a specific time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR, as well as key downstream signaling molecules like p-Akt, Akt, p-ERK, and ERK.
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Mandatory Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and point of TKI inhibition.
Experimental Workflow for Determining TKI Specificity
Caption: Workflow for in vitro assessment of EGFR TKI potency.
Logical Relationship of EGFR TKI Mutation Selectivity
Caption: TKI generational selectivity for key EGFR mutations.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer | Semantic Scholar [semanticscholar.org]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
A Comparative Analysis of the Safety Profiles of EGFR Inhibitors
A comprehensive guide for researchers and drug development professionals on the safety and tolerability of first, second, and third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).
This guide provides a detailed comparison of the safety profiles of commonly used EGFR inhibitors, supported by quantitative data from pivotal clinical trials. It aims to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in adverse events associated with these targeted therapies. The guide includes a summary of adverse event data, detailed experimental protocols for safety assessment, and a visualization of the EGFR signaling pathway and inhibitor mechanisms.
Comparative Safety Data of EGFR Inhibitors
The following table summarizes the incidence of common adverse events (AEs) observed with different generations of EGFR inhibitors. Data is compiled from key clinical trials and meta-analyses, providing a quantitative comparison of the safety profiles of gefitinib, erlotinib, afatinib, dacomitinib, and osimertinib.
| Adverse Event | First-Generation | Second-Generation | Third-Generation |
| Gefitinib | Erlotinib | Afatinib | |
| All Grades (%) | |||
| Diarrhea | 26 - 44.4 | 37 - 86 | 75.8 - 91.7 |
| Rash/Acne | 62 - 66.8 | 54.05 - 79 | 84.8 |
| Stomatitis/Mucositis | 29.4 | 59.5 | 14.9 |
| Paronychia | - | - | 31.4 |
| Dry Skin | - | - | - |
| Pruritus | - | - | - |
| Decreased Appetite | - | - | - |
| Nausea | - | 19 | - |
| Fatigue | - | 12 | - |
| Liver Dysfunction (ALT/AST elevation) | 48.3 (ALT) | 17.8 (Liver Enzyme) | 20.1 (Liver Enzyme) |
| Grade ≥3 (%) | |||
| Diarrhea | 9.1 | - | - |
| Rash/Acne | 19.8 | 7 | - |
| Stomatitis/Mucositis | - | - | - |
| Paronychia | - | - | - |
| Liver Dysfunction (ALT/AST elevation) | 25 (ALT) | - | - |
| Interstitial Lung Disease (ILD)/Pneumonitis | - | - | - |
Data compiled from various sources including the FLAURA, ARCHER 1050, and LUX-Lung 7 trials, as well as other comparative studies and meta-analyses. The incidence rates can vary across different studies.[1][2][3][4][5][6][7][8]
Experimental Protocols for Safety Assessment
The safety and tolerability of EGFR inhibitors are rigorously evaluated in clinical trials through standardized methodologies. The following protocols are based on those employed in pivotal studies such as FLAURA, ARCHER 1050, and LUX-Lung 7.
Adverse Event Monitoring and Grading: Adverse events (AEs) are systematically collected, monitored, and documented throughout the clinical trial. The severity of AEs is graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9][10] CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE). For dermatologic AEs, which are common with EGFR inhibitors, a specialized grading scale from the Multinational Association of Supportive Care in Cancer (MASCC) Skin Toxicity Study Group has also been proposed to improve the accuracy of reporting.
Data Collection and Reporting: Investigators are responsible for identifying and reporting all AEs, regardless of their perceived relationship to the study drug. This includes clinical observations, patient-reported symptoms, and laboratory abnormalities. Serious Adverse Events (SAEs), which are life-threatening, result in hospitalization, or lead to significant disability, are reported to regulatory authorities within a stringent timeframe.
Dose Modifications and Discontinuation Criteria: Protocols for dose interruption, reduction, and permanent discontinuation of the study drug are predefined based on the type and severity of AEs. For instance, in the ARCHER 1050 trial, dose reductions of dacomitinib were permitted for Grade 3 or higher toxicities or for sustained Grade 2 toxicities.[11] Similarly, the FLAURA trial protocol included specific guidelines for dose modifications in response to AEs like QTc interval prolongation and ILD/pneumonitis.[12]
Safety Assessments: Regular safety assessments are conducted at specified intervals throughout the trial. These typically include:
-
Physical examinations
-
Vital sign measurements
-
Electrocardiograms (ECGs) to monitor for cardiac toxicities such as QTc prolongation.
-
Laboratory tests (hematology, clinical chemistry, and urinalysis) to monitor for organ dysfunction.
For example, in the LAURA trial, safety assessments were conducted at baseline, weeks 2 and 4, then every 4 weeks until week 24, every 8 weeks until week 48, and every 12 weeks until treatment discontinuation.[13]
EGFR Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the EGFR signaling pathway and the points of intervention for different generations of EGFR inhibitors.
Caption: EGFR signaling pathway and inhibitor mechanisms.
Experimental Workflow for Safety Evaluation in Clinical Trials
The following diagram outlines a typical workflow for the evaluation of safety in clinical trials of EGFR inhibitors.
Caption: Workflow for safety evaluation in clinical trials.
References
- 1. Safety profile and side effects - FLAURA - Tagrisso (osimertinib) [myastrazeneca.co.uk]
- 2. The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risk of Treatment-Related Toxicities from EGFR Tyrosine Kinase Inhibitors: A Meta-analysis of Clinical Trials of Gefitinib, Erlotinib, and Afatinib in Advanced EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness and safety of afatinib, gefitinib, and erlotinib for treatment-naïve elderly patients with epidermal growth factor receptor-mutated advanced non-small-cell lung cancer: a multi-institute retrospective study | Aging [aging-us.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. tandfonline.com [tandfonline.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Safety Data From LAURA Trial of Osimertinib in EGFR-Mutated NSCLC [lungcancerstoday.com]
Safety Operating Guide
Proper Disposal of Naquotinib Mesylate: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for Naquotinib Mesylate, an investigational drug. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with laboratory and environmental regulations.
This compound is classified as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, meticulous adherence to safety protocols during its disposal is imperative. As an investigational product, its disposal may also be subject to specific requirements from the study sponsor.[2][3][4]
Key Principles of this compound Waste Management
Effective waste management for this compound begins with a clear understanding of its hazardous properties and follows a hierarchical approach prioritizing safety and environmental protection.[5] The primary steps involve proper segregation, containment, labeling, and transfer of waste.
Detailed Disposal Procedures
The following step-by-step instructions outline the recommended procedures for disposing of various forms of this compound waste.
1. Segregation of Waste Streams:
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab consumables (e.g., weigh boats, pipette tips) that have come into direct contact with the compound.
-
Liquid Waste: This category comprises solutions containing this compound, as well as the first rinse of any container that held the compound.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be segregated into designated sharps containers.
-
Empty Containers: Vials or bottles that previously contained this compound require special handling.
2. Handling and Containment:
-
All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate PPE, including double chemotherapy gloves, a lab coat, and safety goggles.[6]
-
Solid and Liquid Waste:
-
Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[7][8] These containers must be compatible with the chemical properties of the waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Ensure waste containers are kept securely closed except when adding waste.[8][9]
-
-
Empty Containers:
3. Labeling and Storage:
-
All waste containers must be accurately labeled with a hazardous waste tag as soon as waste is first added. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the accumulation start date.[8]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9] The SAA must be inspected weekly for any signs of leakage.[9]
4. Final Disposal:
-
The final disposal of this compound waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal vendor.[2][10]
-
Typically, the disposal method for such compounds is high-temperature incineration at a permitted facility.[2][10]
-
Never dispose of this compound down the drain or in the regular trash.[11]
Quantitative Data Summary
While specific quantitative disposal thresholds for this compound are not publicly available, the following table summarizes its hazard classifications, which guide the stringent disposal requirements.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1] |
| Skin Irritation (Category 2) | Causes skin irritation. | [1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1] |
Experimental Protocols
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 3. ashp.org [ashp.org]
- 4. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. web.uri.edu [web.uri.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Naquotinib Mesylate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Naquotinib Mesylate. Adherence to these protocols is critical to ensure personal safety and prevent contamination.
This compound is a potent kinase inhibitor requiring stringent handling procedures. The Safety Data Sheet (SDS) classifies this compound as harmful if swallowed, a cause of skin and serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, a comprehensive safety plan, including appropriate personal protective equipment (PPE), detailed handling protocols, and specific disposal procedures, is mandatory.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure to this compound. The following table summarizes the required PPE for handling this potent compound.
| PPE Category | Item | Specifications and Standards | Rationale |
| Hand Protection | Double Gloves | Inner: Nitrile, non-powderedOuter: Nitrile or Neoprene, thicker gauge | Prevents skin contact and absorption.[1] Double-gloving provides an additional barrier and allows for safe removal of the outer, more contaminated layer. Nitrile and neoprene offer good resistance to a range of chemicals.[2][3][4][5] |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 certified | Protects against splashes, aerosols, and airborne particles entering the eyes and face.[1] A face shield provides a broader area of protection. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP3 Respirator | NIOSH or EN approved | Essential for handling the powdered form of the compound to prevent inhalation of airborne particles.[1] A PAPR is recommended for higher-risk procedures or when engineering controls are insufficient.[6][7][8][9][10][11] |
| Body Protection | Disposable Gown with Knit Cuffs | Solid front, back closure | Provides a barrier against splashes and contamination of personal clothing. Knit cuffs ensure a snug fit around the inner gloves. |
| Foot Protection | Disposable Shoe Covers | Slip-resistant | Prevents the tracking of contaminants out of the designated handling area. |
Experimental Protocol: Safe Handling of this compound
A risk assessment should be conducted before any new procedure involving this compound.[12] All handling of the solid compound and initial preparation of solutions must be performed in a designated containment area, such as a certified chemical fume hood or a glove box.
Preparation:
-
Designate a Handling Area: Clearly mark the designated area for handling this compound. Ensure a spill kit appropriate for potent powders is readily accessible.
-
Pre-Donning Inspection: Before entering the designated area, inspect all PPE for any defects.[13]
-
Don PPE: Follow the detailed donning procedure outlined below.
Weighing and Solution Preparation:
-
Containment: Perform all manipulations of the solid compound within a chemical fume hood or glove box to minimize the risk of airborne particles.[14]
-
Static Control: Use an anti-static weigh boat and tools to prevent dispersal of the powder.
-
Careful Transfer: Use a spatula to carefully transfer the desired amount of this compound. Avoid any actions that could generate dust.
-
Solubilization: Add the solvent slowly to the powder to avoid splashing. If sonication is required, ensure the vessel is securely capped.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment in the handling area with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips, weigh boats, and PPE, according to the disposal plan.
-
Doff PPE: Follow the detailed doffing procedure outlined below.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[13]
Procedural Guidance: Donning and Doffing of PPE
The following step-by-step procedures for putting on (donning) and taking off (doffing) PPE must be strictly followed to prevent contamination.[13][15][16][17][18]
Donning Procedure:
-
Shoe Covers: Put on shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is fully fastened at the back.
-
Respirator: Fit the N95 respirator or PAPR hood. Perform a seal check for N95 respirators.
-
Goggles and Face Shield: Put on safety goggles followed by a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner gloves so they are contained within the rolled-up gown. Dispose of the bundle in the hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination or disposal.
-
Respirator: Remove the respirator without touching the front. Dispose of it in the hazardous waste container.
-
Shoe Covers: Remove shoe covers.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[19][20][21]
-
Solid Waste: All contaminated solid waste, including PPE, weigh boats, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: Contaminated needles and syringes must be placed in a designated sharps container for hazardous waste.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department.
Visual Workflow for Handling this compound
The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE) Donning and Doffing Sequence
This diagram outlines the correct order for putting on and taking off personal protective equipment to minimize exposure and contamination.
Caption: Correct sequence for donning and doffing PPE.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. Choosing the Right Glove Material: Guide to Chemical Protection [droppe.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. aiha.org [aiha.org]
- 7. abpi.org.uk [abpi.org.uk]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. 3m.com [3m.com]
- 11. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 12. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
- 13. m.youtube.com [m.youtube.com]
- 14. witpress.com [witpress.com]
- 15. reach.cdc.gov [reach.cdc.gov]
- 16. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 17. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 18. uottawa.ca [uottawa.ca]
- 19. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 20. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 21. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
